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  • Product: (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride
  • CAS: 1807938-44-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical development, the precise characterization of a drug candidate is paramount. This guide provides an in-depth tech...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the precise characterization of a drug candidate is paramount. This guide provides an in-depth technical analysis of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride, a chiral piperazine derivative of interest. We delineate the critical distinction between molecular weight (average mass) and exact mass (monoisotopic mass), detailing their theoretical calculations. Furthermore, this whitepaper presents field-proven experimental protocols for their determination, primarily focusing on high-resolution mass spectrometry (HRMS) and complementary techniques such as elemental analysis. The causality behind methodological choices is explained, ensuring a robust and self-validating approach to compound characterization, a cornerstone of regulatory submission and successful drug development.

Part 1: Theoretical Foundation and Calculated Values

The Critical Distinction: Molecular Weight vs. Exact Mass

Understanding the difference between molecular weight and exact mass is fundamental for analytical precision in chemical and pharmaceutical sciences.

  • Molecular Weight (or Molar Mass) : This is the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. It is calculated using the standard atomic weights of the elements, which are themselves averages based on natural isotopic abundance.[1] This value is used for stoichiometric calculations involving bulk materials, such as preparing solutions or determining reaction yields.

  • Exact Mass : This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³²S, ³⁵Cl).[2] It is a theoretical value that can be measured with high precision by high-resolution mass spectrometry (HRMS).[2][3][4] The ability to measure exact mass to several decimal places allows for the unambiguous determination of a molecule's elemental composition.[3][5]

Molecular Structure and Formula

The subject of this guide is the hydrochloride salt of a specific chiral piperazine derivative.

  • Free Base: (3R)-1-(ethanesulfonyl)-3-methylpiperazine

  • HCl Salt: (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride

Figure 1. Chemical structures of (3R)-1-(ethanesulfonyl)-3-methylpiperazine free base and its hydrochloride salt.

The molecular formula for the free base is C₇H₁₆N₂O₂S .[6][7][8] The addition of hydrogen chloride results in the formula C₇H₁₇ClN₂O₂S for the salt.

Calculation of Molecular Properties

The theoretical values for both molecular weight and exact mass are derived from the molecular formula and the specific masses of the constituent atoms. The table below summarizes these crucial values.

PropertyFormMolecular FormulaCalculation DetailsCalculated Value
Molecular Weight Free BaseC₇H₁₆N₂O₂SSum of IUPAC standard atomic weights[9][10]192.28 g/mol [6][7][8]
Molecular Weight HCl SaltC₇H₁₇ClN₂O₂S(MW of Free Base) + (MW of HCl)228.74 g/mol
Exact Mass Free BaseC₇H₁₆N₂O₂SSum of monoisotopic masses (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S)[11]192.09325 Da
Exact Mass [M+H]⁺ Ion[C₇H₁₇N₂O₂S]⁺(Exact Mass of Free Base) + (Exact Mass of ¹H) - e⁻193.10107 Da
Exact Mass HCl SaltC₇H₁₇ClN₂O₂SSum of monoisotopic masses (including ³⁵Cl)[11][12]228.06993 Da

Calculations are based on the most abundant isotopes: C=12.00000, H=1.007825, N=14.003074, O=15.994915, S=31.972071, Cl=34 .968853 Da.

Part 2: Experimental Determination and Verification

Theoretical values must be confirmed through rigorous experimentation. Mass spectrometry stands as the definitive technique for this purpose, supported by orthogonal methods for complete characterization.

The Principle of High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone of modern molecular characterization. Unlike low-resolution instruments that provide nominal mass, high-resolution instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with accuracies in the parts-per-million (ppm) range.[5][13] This precision is essential to distinguish between different molecular formulas that may have the same nominal mass.[4][13]

Causality of Method Choice: For a molecule like (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl, which is a polar organic salt, Electrospray Ionization (ESI) is the preferred ionization technique. ESI is a soft ionization method that transfers molecules from solution into the gas phase as ions with minimal fragmentation. Given the presence of basic nitrogen atoms in the piperazine ring, analysis is conducted in positive ion mode, where the molecule is readily protonated. In this process, the HCl salt dissociates in the spray solution, and the instrument detects the protonated free base, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion provides the experimental value for the exact mass.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol describes a self-validating system for the accurate mass determination of the target compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid ensures the analyte remains protonated.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by serial dilution from the stock solution.

  • Instrument Calibration:

    • Calibrate the HRMS instrument immediately before analysis using a well-characterized, multi-point calibration standard appropriate for the desired mass range. This step is critical for ensuring high mass accuracy.

  • Analysis:

    • Introduce the sample into the ESI source via direct infusion or through an LC system at a constant flow rate (e.g., 5-10 µL/min for infusion).

    • Acquire data in positive ion, high-resolution mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

  • Data Processing:

    • Extract the mass spectrum and locate the peak corresponding to the theoretical m/z of the [M+H]⁺ ion (193.10107 Da).

    • Calculate the mass error between the measured m/z and the theoretical m/z in ppm using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

    • Validation: A mass error of < 5 ppm is considered definitive confirmation of the elemental composition.

Workflow for HRMS-Based Mass Determination

The following diagram illustrates the logical flow from sample to confirmed molecular formula.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation prep Dissolve HCl Salt in Solvent (e.g., ACN/H2O + 0.1% FA) esi Electrospray Ionization (ESI) Formation of [M+H]⁺ Ion prep->esi analyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) esi->analyzer detector Ion Detection analyzer->detector process Extract Mass Spectrum Measure m/z of [M+H]⁺ detector->process compare Compare Experimental vs. Theoretical Mass Calculate Mass Error (ppm) process->compare confirm Confirmation of Elemental Composition (Error < 5 ppm) compare->confirm

Caption: Workflow for accurate mass determination by ESI-HRMS.

Complementary Analytical Techniques for Structural Validation

While HRMS confirms the elemental composition, a complete characterization relies on orthogonal techniques.

  • Elemental Analysis (EA): This technique provides the weight percentage of C, H, N, and S. For the HCl salt, a specific analysis for chlorine is included. The experimental percentages are compared against the theoretical values calculated from the molecular formula. A close correlation validates the formula and provides an indication of sample purity. This is a classic and robust method for confirming the presence of the chloride counter-ion.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. For salt verification, the protonation of a nitrogen atom by HCl typically causes a downfield shift in the signals of adjacent protons (α-protons) in the ¹H NMR spectrum compared to the free base.[16][17] The presence of an additional, sometimes broad, signal for the N-H⁺ proton can also be observed, particularly in aprotic solvents like DMSO-d₆.[18][19]

Part 3: Data Interpretation and Significance in Drug Development

Accurate determination of molecular weight and exact mass is not merely an academic exercise; it is a critical requirement in the pharmaceutical industry.

  • Identity and Confirmation: An accurate mass measurement is a primary identifier for a new chemical entity. It provides definitive proof that the intended molecule has been synthesized.

  • Purity Assessment: The mass spectrum can reveal the presence of impurities, byproducts, or residual starting materials, which is crucial for safety and efficacy.

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA require comprehensive characterization data, including definitive proof of structure and composition. An HRMS report is a standard component of any submission package (e.g., an Investigational New Drug application).

  • Metabolism Studies: In drug metabolism studies, HRMS is used to identify metabolites by searching for predicted mass shifts corresponding to metabolic transformations (e.g., hydroxylation, demethylation).

Conclusion

The characterization of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl requires a dual approach: the precise calculation of its theoretical molecular weight (228.74 g/mol ) and exact mass (228.06993 Da), followed by rigorous experimental verification. High-resolution mass spectrometry serves as the primary tool, confirming the elemental composition via the accurate mass of the protonated free base ([M+H]⁺ at m/z 193.10107). This is supported by elemental analysis to confirm bulk composition and NMR spectroscopy to verify the covalent structure and salt formation. Together, these methods provide a self-validating system that ensures the identity, purity, and integrity of the compound, fulfilling the stringent requirements of modern drug discovery and development.

References

  • IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. Retrieved from [Link]

  • Wikipedia. Standard atomic weight. Retrieved from [Link]

  • IUPAC. Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Save My Exams. (2025). High Resolution Mass Spectrometry | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Retrieved from [Link]

  • Wieser, M. E., et al. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

  • Wieser, M. E., & Coplen, T. B. (2013). Atomic weights of the elements 2013 (IUPAC Technical Report). ResearchGate. Retrieved from [Link]

  • Lupin. (2023). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from [Link]

  • Singh, S. K., et al. (2021). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • ResearchGate. (2014). Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation. Retrieved from [Link]

  • Reddit. (2023). Salt formation. r/chemistry. Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. r/chemistry. Retrieved from [Link]

  • D'Abrosca, B., et al. (2021). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Molecules. Retrieved from [Link]

  • Chemsrc. 1-Ethanesulfonyl-3-methyl-piperazine. Retrieved from [Link]

  • Scribd. Organic Salt Analysis Procedure. Retrieved from [Link]

  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • Reddit. (2023). Identifying organic salts?. r/OrganicChemistry. Retrieved from [Link]

  • University of Arizona. Exact Masses of Common Elements and Isotopes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • NextSDS. (R)-1-Ethyl-3-methyl-piperazine dihydrochloride. Retrieved from [Link]

  • CIAAW. Atomic Weight of Chlorine. Retrieved from [Link]

  • WebElements. Chlorine » isotope data. Retrieved from [Link]

  • Reddit. (2022). Atomic mass of chlorine. r/chemhelp. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride, a piperazine derivative of interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride, a piperazine derivative of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes critical safety information, handling protocols, and potential research applications, grounded in established scientific principles.

Chemical Identity and Properties

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is the hydrochloride salt of the parent compound, (3R)-1-(ethanesulfonyl)-3-methylpiperazine. The addition of hydrochloric acid increases the compound's polarity and water solubility, which can be advantageous for certain experimental and formulation purposes.

PropertyValueSource
Chemical Name (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride-
Parent Compound (3R)-1-(ethanesulfonyl)-3-methylpiperazine[1]
CAS Number (Parent) 1604430-35-4[1]
Molecular Formula (Parent) C7H16N2O2S[1][2][3]
Molecular Weight (Parent) 192.28 g/mol [1][2][3]
Purity Typically >95%[1]
Appearance White to off-white solidGeneral knowledge
Storage Temperature 2-8°C[1]

Safety & Hazard Information

The following safety information is primarily derived from data for structurally similar piperazine derivatives and general chemical safety principles. A specific Safety Data Sheet (SDS) for the hydrochloride salt was not publicly available at the time of this writing. Researchers should always consult the most current SDS provided by the supplier before handling this compound.

2.1. GHS Hazard Classification (Anticipated)

Based on data for related piperazine compounds, (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride may be classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4][5][6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][7]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[4][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][7]

2.2. First Aid Measures

In the event of exposure, the following first aid measures are recommended:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[4][5][8]

  • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][8] Take off contaminated clothing and wash it before reuse.[4][5][8]

  • Eye Contact: Rinse cautiously with water for several minutes.[4][5][8] Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][8] Immediately call a POISON CENTER or doctor.[4][6]

  • Ingestion: Call a POISON CENTER or doctor if you feel unwell.[4] Rinse mouth.[4][5]

2.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Hazardous Combustion Products: Decomposition upon combustion may produce poisonous fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][8]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6][9]

Handling, Storage, and Disposal

3.1. Safe Handling

  • Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.[4][10] Ensure eyewash stations and safety showers are close to the workstation.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4][6]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[5]

  • Hygiene Practices: Wash hands and face thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

3.2. Storage

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8][11]

  • Store at the recommended temperature of 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[4][8]

3.3. Disposal

Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations.[8]

Potential Applications and Experimental Protocols

Piperazine derivatives are a well-established class of compounds in medicinal chemistry, often serving as scaffolds for the development of novel therapeutic agents. Their ability to interact with various biological targets makes them valuable building blocks in drug discovery.

4.1. Role in Drug Discovery

The piperazine moiety is a common feature in many approved drugs and clinical candidates. Its presence can influence a compound's physicochemical properties, such as solubility and lipophilicity, and its pharmacological profile. Substituted piperazines, like the one discussed here, are explored for their potential as:

  • Enzyme Inhibitors: The sulfonylpiperazine core can be a key pharmacophore for targeting enzymes like Factor Xa, which is involved in the blood coagulation cascade.[12]

  • Receptor Ligands: Piperazine derivatives are frequently investigated for their activity at various G-protein coupled receptors (GPCRs).

  • Scaffolds for Library Synthesis: The reactive secondary amine on the piperazine ring allows for straightforward chemical modification, making it an ideal starting point for generating libraries of related compounds for high-throughput screening.

4.2. Synthetic Chemistry Workflow: N-Alkylation

A common synthetic transformation involving piperazine derivatives is N-alkylation of the secondary amine. This reaction allows for the introduction of various substituents to explore structure-activity relationships (SAR).

Protocol: General N-Alkylation of a Substituted Piperazine

  • Reaction Setup: In a round-bottom flask, dissolve (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 2-3 equivalents) in an appropriate aprotic solvent (e.g., acetonitrile, DMF).[13]

  • Addition of Electrophile: To the stirred solution, add the desired alkylating agent (e.g., an alkyl halide, 1-1.2 equivalents) dropwise at room temperature.[13]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, the mixture can be worked up by quenching with water and extracting the product with an organic solvent like ethyl acetate.[13] The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.[13]

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated product.[13]

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Piperazine & Base in Solvent add_electrophile Add Alkylating Agent start->add_electrophile Stirring monitor Monitor by TLC/LC-MS add_electrophile->monitor quench Quench with Water & Extract monitor->quench Reaction Complete purify Purify by Column Chromatography quench->purify product Final Product purify->product

Caption: General workflow for the N-alkylation of a piperazine derivative.

4.3. Formation of Hydrochloride Salt

For compounds with basic nitrogen atoms, such as piperazines, forming a hydrochloride salt can improve stability and handling properties.

Protocol: General Procedure for Hydrochloride Salt Formation

  • Dissolution: Dissolve the free base of the piperazine derivative in a suitable organic solvent (e.g., isopropanol, ethanol).[14]

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. The mixture may be cooled to enhance precipitation.

  • Isolation: Collect the solid precipitate by filtration.

  • Drying: Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) and dry under vacuum to obtain the pure hydrochloride salt.

Salt_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Drying dissolve Dissolve Free Base in Solvent acidify Add HCl Solution dissolve->acidify precipitate Precipitation of Salt acidify->precipitate filter Filter the Solid precipitate->filter dry Dry Under Vacuum filter->dry final_salt Hydrochloride Salt dry->final_salt

Caption: General workflow for the formation of a hydrochloride salt.

Conclusion

References

  • (3R)-1-(ethanesulfonyl)-3-methylpiperazine | 1604430-35-4 - Sigma-Aldrich.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 1939120-05-4|(S)-1-(Cyclopropylsulfonyl)-3-methylpiperazine hydrochloride - BLDpharm.

  • SAFETY DATA SHEET - Fisher Scientific.

  • material safety data sheet sds/msds - CDH Fine Chemical.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • 1-(ethanesulfonyl)-3-methylpiperazine | 1314929-01-5.

  • n-methylpiperazine - s d fine-chem limited.

  • 1-Ethanesulfonyl-3-methyl-piperazine | 1314929-01-5 - Sigma-Aldrich.

  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.

  • 1-Ethanesulfonyl-3-methyl-piperazine | CAS#:1314929-01-5 | Chemsrc.

  • (R)-3-Methylpiperazin-2-one - Safety Data Sheet - ChemicalBook.

  • Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.

  • Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis - Benchchem.

  • US20190055233A1 - Acid addition salts of piperazine derivatives - Google Patents.

  • Safety Data Sheet: Piperazine-N,N'-bis(2-ethanesulfonic acid) - Carl ROTH.

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.

Sources

Foundational

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride: A Versatile Chiral Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride emerges as a compound of significant interest, not for its intrinsic biological activity, but as a high-potential, chiral building block. This technical guide provides an in-depth analysis of its core structural features—the piperazine scaffold, the N-ethanesulfonyl group, and the (3R)-methyl stereocenter. By deconstructing the molecule into these key components, we will explore its value and potential applications in the synthesis of complex, biologically active agents. This document serves as a resource for researchers and drug development professionals, offering insights into the rationale behind its use and providing generalized protocols for its incorporation into synthetic workflows.

Introduction: The Molecular Architecture

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a chiral, monosubstituted piperazine derivative. Its structure is defined by a piperazine ring, a foundational element in numerous pharmaceuticals, which is asymmetrically substituted with a methyl group at the 3-position, conferring stereospecificity. One of the ring's nitrogen atoms is functionalized with an ethanesulfonyl group, while the other remains a secondary amine, available for further chemical modification. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Diagram 1: Chemical Structure of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride

G start (3R)-1-(ethanesulfonyl)- 3-methylpiperazine HCl reagent1 R-X (Alkyl Halide) Base start->reagent1 N-Alkylation reagent2 Ar-X (Aryl Halide) Catalyst, Base start->reagent2 N-Arylation (e.g., Buchwald-Hartwig) product1 N-Alkylated Product reagent1->product1 product2 N-Arylated Product reagent2->product2

Caption: Potential synthetic pathways using the title compound.

General Protocol for N-Alkylation

This protocol describes a general procedure for the alkylation of the secondary amine of (3R)-1-(ethanesulfonyl)-3-methylpiperazine.

  • Preparation: To a solution of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.) to neutralize the hydrochloride and the acid formed during the reaction.

  • Reaction: Add the alkylating agent (R-X, e.g., an alkyl bromide or iodide, 1.0-1.2 eq.) to the mixture.

  • Heating: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

General Protocol for N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation.

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (1.0 eq.), the aryl halide (Ar-X, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 2.0-3.0 eq.). [1][2]2. Solvent: Add a dry, degassed solvent (e.g., toluene or dioxane). [2]3. Reaction: Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Hypothetical Drug Discovery Workflow

The unique combination of features in (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride makes it an attractive starting point for various drug discovery campaigns, particularly those targeting kinases, G-protein coupled receptors (GPCRs), and other enzymes where specific stereochemical and electronic interactions are crucial.

Diagram 3: Conceptual Drug Discovery Workflow

G cluster_0 Library Synthesis cluster_1 Screening & Optimization A (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl (Chiral Building Block) B Parallel Synthesis (N-Alkylation/N-Arylation) A->B C Diverse Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G G F->G Preclinical Candidate

Caption: Role in a typical drug discovery cascade.

Conclusion

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a strategically designed chemical entity that offers medicinal chemists a powerful tool for the synthesis of novel drug candidates. Its value lies not in its own biological effects, but in the potent combination of a privileged piperazine scaffold for enhanced pharmacokinetics, an N-ethanesulfonyl group for modulating physicochemical properties and target interactions, and a crucial (3R)-methyl stereocenter for achieving target specificity and an improved therapeutic index. By understanding the functional role of each of these components, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • BenchChem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
  • Manetti, F. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Journal of Population Therapeutics and Clinical Pharmacology. (2023). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 30(5), 1-8.
  • Goti, G., & Manetti, F. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(e202500366).
  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
  • Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • BenchChem. (2025).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • O'Brien, P., & El-Mowafi, A. M. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(12), 6465-6479.
  • BenchChem. (2025).
  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 7-14.
  • ResearchGate. (n.d.). Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines.
  • Liu, Z., et al. (2012). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 55(17), 7855-7866.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • Google Patents. (n.d.).
  • Singh, P. P., et al. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(30), 5077-5079.
  • Angeli, A., et al. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ChemMedChem, 19(24), e202400601.
  • Juniper Publishers. (2018). Role of Chirality in Drugs. Annals of Reviews and Research, 2(4).
  • Singh, P. P., et al. (2005). A General and Convenient Synthesis of N-Aryl Piperazines.
  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2).
  • Amaro, R. E., & Baudry, J. (2018). The Significance of Chirality in Drug Design and Development.
  • Montanari, S., & Bartolini, M. (2022).
  • Angeli, A., et al. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.
  • Chu, X.-Q., et al. (2025). Representative drugs containing N‐ethyl piperazine core and their synthetic routes.
  • Goti, G., & Manetti, F. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 245.
  • Al-Ostoot, F. H., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(55), 33284-33323.
  • Khan, I., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(4), 1795.
  • Al-Ostoot, F. H., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride: A Chiral Building Block in Modern Medicinal Chemistry

Introduction: Strategic Incorporation of a Privileged Scaffold In the landscape of contemporary drug discovery, the piperazine moiety stands out as a "privileged scaffold," consistently featured in a multitude of approve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Incorporation of a Privileged Scaffold

In the landscape of contemporary drug discovery, the piperazine moiety stands out as a "privileged scaffold," consistently featured in a multitude of approved therapeutic agents across diverse disease areas, from oncology to neuropharmacology.[1] Its prevalence is a testament to its versatile synthetic handles and its ability to favorably modulate the physicochemical properties of a drug candidate, such as aqueous solubility and membrane permeability.[2] This guide focuses on a specific, high-value derivative: (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride . This building block offers medicinal chemists a unique combination of features: a defined stereocenter, a sulfonamide moiety that acts as a bioisosteric replacement for more traditional functionalities, and a secondary amine ready for diverse synthetic elaborations.

The strategic decision to employ this particular building block stems from several key considerations in rational drug design:

  • Chirality and Conformational Rigidity: The (3R)-methyl group introduces a chiral center, allowing for stereospecific interactions with biological targets. This can lead to significant improvements in potency and selectivity.[3] The methyl group also influences the conformational equilibrium of the piperazine ring, potentially pre-organizing the molecule for optimal binding and reducing the entropic penalty upon target engagement.[3][4]

  • The Sulfonamide as a Bioisostere: The N-ethanesulfonyl group is a critical feature. Sulfonamides are vital building blocks in synthetic chemistry and are present in numerous pharmaceuticals.[5][6][7] In this context, the sulfonamide often serves as a non-classical bioisostere for amides or ureas. This substitution can profoundly impact a molecule's properties by:

    • Modulating pKa: The strongly electron-withdrawing sulfonyl group significantly lowers the basicity of the adjacent piperazine nitrogen (N1), rendering it largely non-ionized at physiological pH. This can be crucial for optimizing cell permeability and avoiding off-target effects associated with highly basic centers.[8]

    • Improving Metabolic Stability: Sulfonamides are generally more resistant to metabolic degradation compared to amides, which can be susceptible to hydrolysis by amidases.[9]

    • Enhancing Pharmacokinetic Profiles: The sulfonamide group can influence protein binding, solubility, and overall pharmacokinetic (PK) and pharmacodynamic (PD) properties.[5] Sulfonylpiperazine congeners, in particular, are recognized for enhancing the binding affinity of ligands to their targets.[10]

  • Synthetic Versatility: The secondary amine at the N4 position provides a nucleophilic center for a wide array of synthetic transformations, enabling the straightforward introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of a lead compound.

This document provides detailed protocols for the application of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride in key synthetic transformations central to medicinal chemistry programs.

Compound Profile & Physicochemical Properties

A clear understanding of the building block's fundamental properties is essential for its effective use in synthesis.

PropertyValueSource(s)
Chemical Name (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride
Synonym(s) (R)-1-(ethylsulfonyl)-3-methylpiperazine hydrochloride
CAS Number 1604430-35-4 (for the free base)
Molecular Formula C₇H₁₇ClN₂O₂S
Molecular Weight 228.74 g/mol
Appearance Typically a white to off-white solid.
Purity ≥95%
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.
InChI Key (Free Base) LTMHYXIOUFANLF-SSDOTTSWSA-N

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be observed when handling (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] Safety goggles that conform to EU EN166 or US NIOSH standards are recommended.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[11]

  • Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[11]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[11]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[12]

Core Synthetic Applications & Protocols

The true utility of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride lies in its application as a versatile secondary amine for building molecular complexity. The following protocols are representative of the most common and critical transformations used in medicinal chemistry.

N-Arylation via Buchwald-Hartwig Cross-Coupling

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or pseudo-halides.[13][14] This reaction is fundamental for synthesizing N-aryl piperazine motifs, which are prevalent in a vast number of biologically active compounds.[15]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Building Block, Aryl Halide, Pd Catalyst, Ligand, and Base solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent degas Degas Mixture (e.g., Ar sparge) solvent->degas heat Heat to 80-120 °C under Inert Atmosphere degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter extract Aqueous Work-up & Extraction filter->extract purify Purify by Column Chromatography extract->purify

Caption: Buchwald-Hartwig N-Arylation Workflow.

This protocol is an illustrative example adapted from established procedures for the N-arylation of secondary amines.[16][17]

Materials:

  • (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (1.0 equiv)

  • 1-bromo-4-methoxybenzene (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the Free Base (In Situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (1.0 equiv) and anhydrous toluene. Add 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA) and stir for 15 minutes at room temperature to liberate the free base. This step is crucial as the hydrochloride salt is not reactive.

  • Reaction Setup: To the flask containing the free base solution, add 1-bromo-4-methoxybenzene (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (2.5 equiv).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-aryl piperazine derivative.

Rationale for Component Selection:

ComponentRole & Justification
Pd₂(dba)₃ A stable Pd(0) source, which is the active catalytic species that initiates the catalytic cycle.[13]
XPhos A bulky, electron-rich phosphine ligand that facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the C-N bond.[18]
NaOtBu A strong, non-nucleophilic base required to deprotonate the secondary amine, forming the reactive amide that participates in the catalytic cycle.[13]
Toluene A common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction. Anhydrous conditions are necessary to prevent quenching of the base and catalyst deactivation.
N-Alkylation via Reductive Amination

Reductive amination is a mild and highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[19] This method is often preferred over direct alkylation with alkyl halides as it avoids the potential for over-alkylation to form quaternary ammonium salts.[19]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Building Block (as free base), Aldehyde/Ketone solvent Add Solvent (e.g., DCE, THF) reagents->solvent acid Add Acetic Acid (cat.) to promote iminium formation solvent->acid stir Stir at RT for 1-2h acid->stir reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir->reductant stir2 Stir at RT overnight reductant->stir2 quench Quench with sat. NaHCO₃ stir2->quench extract Extract with Organic Solvent quench->extract wash Wash, Dry, Concentrate extract->wash purify Purify by Column Chromatography wash->purify

Caption: Reductive Amination Workflow.

This protocol is based on standard reductive amination procedures widely used in medicinal chemistry.[19]

Materials:

  • (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (1.0 equiv)

  • Isobutyraldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (catalytic, ~0.1 equiv)

  • Standard laboratory glassware

Procedure:

  • Free Base Preparation: In a round-bottom flask, suspend (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (1.0 equiv) in anhydrous DCE. Add DIPEA (1.1 equiv) and stir for 15 minutes at room temperature.

  • Iminium Ion Formation: To the resulting solution, add isobutyraldehyde (1.2 equiv) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Monitoring: Check for completion by LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Rationale for Component Selection:

ComponentRole & Justification
NaBH(OAc)₃ A mild and selective reducing agent. It is particularly effective for reductive aminations because it preferentially reduces the iminium ion intermediate over the starting aldehyde.[19]
Acetic Acid Catalyzes the formation of the iminium ion intermediate by protonating the carbinolamine, facilitating the elimination of water.
DCE/THF Common aprotic solvents that are compatible with the reagents and effectively solubilize the reactants.
Amide Bond Formation

The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[20] Coupling the secondary amine of our building block with a carboxylic acid introduces a key structural motif found in countless drug molecules.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Carboxylic Acid, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) solvent Add Anhydrous Solvent (e.g., DMF, DCM) reagents->solvent stir Stir for 10-15 min (Activation Step) solvent->stir amine Add Building Block (as free base) stir->amine stir2 Stir at RT overnight amine->stir2 monitor Monitor by TLC/LC-MS stir2->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify by Column Chromatography workup->purify

Caption: Amide Coupling Workflow.

This protocol utilizes HATU, a common and efficient peptide coupling reagent suitable for a wide range of substrates.[20][21]

Materials:

  • (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (1.0 equiv)

  • Benzoic acid (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Activation: In a round-bottom flask, dissolve benzoic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (1.0 equiv) in a small amount of DMF and add DIPEA (1.0 equiv) to form the free base. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Rationale for Component Selection:

ComponentRole & Justification
HATU A highly efficient uronium-based coupling reagent that converts the carboxylic acid into a reactive acyl-tetramethyluronium salt, which readily reacts with the amine.[20]
DIPEA A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt of HATU and the hydrochloride of the starting material, as well as to facilitate the coupling reaction.[21]
DMF A polar aprotic solvent that is excellent for solubilizing the reactants and facilitating the reaction.

Characterization of Products

The successful synthesis of derivatives from (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride requires rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the ethanesulfonyl group (triplet and quartet), the methyl group on the piperazine ring (doublet), and the newly introduced moiety. The complex splitting patterns of the piperazine ring protons can provide conformational information.[4]

    • ¹³C NMR: Will show characteristic shifts for the carbons of the piperazine ring, the ethansulfonyl group, and the new substituent.

  • Mass Spectrometry (MS):

    • LC-MS: Used for reaction monitoring and to confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the final compound. Both reversed-phase and normal-phase methods can be developed.[22] Chiral HPLC may be necessary to confirm that no racemization has occurred at the C3 position during the reaction sequence.

Conclusion

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a strategically valuable building block for medicinal chemists. Its defined stereochemistry, coupled with the advantageous physicochemical properties imparted by the N-sulfonyl group, provides a robust platform for the synthesis of novel, drug-like molecules. The protocols outlined in this guide for N-arylation, N-alkylation, and amide bond formation represent core, field-proven methodologies that can be readily adapted to a wide range of synthetic targets. By understanding the rationale behind the use of this building block and applying these robust synthetic protocols, researchers can efficiently advance their drug discovery programs.

References

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of North Texas. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. Available at: [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. PMC. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]

  • Piperazine Sulfonamides as Potent, Selective, and Orally Available 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitors With Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model. PubMed. Available at: [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Available at: [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • The role of physicochemical and topological parameters in drug design. Frontiers. Available at: [Link]

  • n-methylpiperazine. s d fine-chem limited. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. PubMed. Available at: [Link]

  • 1-Ethanesulfonyl-3-methyl-piperazine | CAS#:1314929-01-5. Chemsrc. Available at: [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
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Application

Application Note &amp; Protocol: Preparation of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride in DMSO for In Vitro Cell-Based Assays

Abstract The successful execution of cell-based assays hinges on the precise and consistent preparation of test compound solutions. (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a piperazine derivative that...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful execution of cell-based assays hinges on the precise and consistent preparation of test compound solutions. (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a piperazine derivative that, like many small organic molecules, requires an organic solvent for solubilization before its introduction into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice for its broad solubilizing power. However, its use is not without challenges, including potential compound precipitation upon dilution, solvent-induced cytotoxicity, and compound stability issues. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper dissolution, handling, and application of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride in DMSO. The protocols herein are designed to ensure maximal compound integrity, experimental reproducibility, and the generation of reliable data.

Foundational Principles: Compound and Solvent Characteristics

A thorough understanding of both the compound and the solvent is the bedrock of a robust experimental design. The physicochemical properties of each dictate the entire workflow, from initial dissolution to final application.

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride

This compound is a hydrochloride salt, a common formulation for amine-containing molecules to improve their stability and handling as a crystalline solid. While this salt form can enhance aqueous solubility compared to the free base, high-concentration stock solutions for in vitro assays typically still require a potent organic solvent like DMSO.

Property Value / Information
Chemical Structure (Structure of (3R)-1-(ethanesulfonyl)-3-methylpiperazine)
Molecular Formula C₇H₁₆N₂O₂S · HCl
Molecular Weight 228.74 g/mol
CAS Number 1604430-35-4 (Free Base)[1]
Physical Form Typically a solid powder or crystalline material.
Storage (Solid) 2-8°C, protected from moisture.[1]
Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

DMSO is a highly polar, aprotic solvent capable of dissolving a vast array of chemical entities.[2][3] Its utility in cell-based assays is unparalleled, but its properties demand careful handling.

Property Specification & Rationale (Causality)
Recommended Grade Anhydrous, ≥99.9% Purity, Sterile-Filtered.[4]
Key Consideration Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[3][5][6] This absorbed water can drastically reduce the solubility of organic compounds, leading to precipitation and inaccurate concentrations.[4] Therefore, the use of anhydrous DMSO and proper storage are non-negotiable.
Storage (Solvent) Room temperature, in a tightly sealed container (e.g., with a Sure/Seal™ cap) to prevent moisture absorption.[5][7]
Cellular Toxicity DMSO can be toxic to cells, with effects being concentration- and cell-line dependent.[8][9][10] The final concentration in cell culture medium must be kept to a minimum, ideally ≤0.1% and almost always below 0.5%, to avoid confounding experimental results. [11][12][13][14]

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many drug discovery applications. All steps involving open containers of the compound or solvent should be performed under sterile conditions (e.g., in a biosafety cabinet) to prevent contamination.

Materials and Equipment
  • (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride powder

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves.

Step-by-Step Methodology

Step 1: Calculation of Required Mass The first step is to calculate the mass of the compound needed to achieve the desired molar concentration.

  • Formula: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )] / 1000

  • Example for 1 mL of a 10 mM Stock:

    • Mass (mg) = 10 mM × 1 mL × 228.74 g/mol / 1000 = 2.2874 mg

Step 2: Weighing the Compound Accurate weighing is critical for accurate final concentrations.

  • Place a new, sterile microcentrifuge tube on the analytical balance.

  • Tare the balance to zero.

  • Carefully add the compound directly into the tube until the balance reads the calculated mass (e.g., 2.29 mg).

    • Expert Insight: For very small quantities (<5 mg), it is often more accurate to add solvent directly to the manufacturer's vial to avoid loss of material during transfer.[11] If this is done, the entire vial content must be used to prepare the stock.

Step 3: Dissolution in Anhydrous DMSO

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM stock from 2.29 mg) directly to the tube containing the compound powder.

  • Securely cap the tube.

  • Vortex the solution vigorously for 1-2 minutes.[4]

  • Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[15] Gentle warming (e.g., 37°C) can be attempted, but only if the compound's thermal stability is known.[15]

Step 4: Aliquoting and Long-Term Storage This step is crucial for preserving the integrity of the stock solution over time.

  • Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles. Each cycle introduces a risk of water condensation into the DMSO stock, which can cause the compound to precipitate over time and may also lead to compound degradation.[4][11]

  • Store the aliquots in a light-protected freezer box at -80°C for long-term stability. For short-term use (1-6 months), -20°C is acceptable.[4] Most compounds in anhydrous DMSO are stable for extended periods under these conditions.[16][17]

Protocol 2: Preparation of Working Solutions and Serial Dilutions

To determine dose-dependent effects (e.g., for an IC₅₀ curve), a series of dilutions must be prepared. A common and critical error is to perform these dilutions directly in an aqueous medium, which often leads to compound precipitation.

The Principle of Serial Dilution in 100% DMSO

To maintain solubility, serial dilutions must be performed in 100% DMSO before the final dilution into the cell culture medium.[13] This ensures that the compound remains fully solvated until the final, large-volume dilution where the concentration is low enough to stay in solution in the aqueous environment.

Step-by-Step Methodology (Example: 8-point, 2-fold dilution series)

Step 1: Thaw and Prepare

  • Retrieve a single aliquot of the 10 mM stock solution from the -80°C freezer. Thaw completely at room temperature.

  • Label 8 sterile microcentrifuge tubes, #1 through #8.

  • Add 20 µL of 100% anhydrous DMSO to tubes #2 through #8.

Step 2: Perform Serial Dilution in DMSO

  • Add 40 µL of your 10 mM stock solution to tube #1. This is your highest concentration.

  • Transfer 20 µL from tube #1 to tube #2. Cap and vortex tube #2 thoroughly. This is now a 5 mM solution.

  • Using a fresh pipette tip, transfer 20 µL from tube #2 to tube #3. Cap and vortex thoroughly. This is now a 2.5 mM solution.

  • Continue this process sequentially down to tube #8.[18][19] You will now have a series of stock solutions in 100% DMSO.

Step 3: Final Dilution into Cell Culture Medium This is the final step to create the working solutions that will be applied to the cells. This protocol assumes a final dilution of 1:1000 (0.1% DMSO final concentration).

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • For each concentration, add a small volume of the DMSO serial dilution stock to the large volume of medium. For example, to make 1 mL of the highest concentration working solution (10 µM):

    • Add 1 µL of the 10 mM stock (from tube #1) to 999 µL of pre-warmed medium.

  • Mix immediately by gentle inversion or pipetting. Do not vortex, as this can damage media components and cause foaming.

  • Repeat for all other concentrations in your series.

  • Crucially, prepare a Vehicle Control: Add 1 µL of pure anhydrous DMSO to 999 µL of pre-warmed medium. This control is essential to differentiate the effect of the compound from any potential effect of the solvent on the cells.[20][21]

Step 4: Application to Cells Immediately add the prepared working solutions (and the vehicle control) to your cell plates according to your experimental design.[22][23]

Visualization of the Complete Workflow

The following diagram illustrates the entire process, from solid compound to the final application in a cell-based assay.

G cluster_prep PART A: Stock Solution Preparation cluster_assay PART B: Working Solution & Assay compound Solid Compound (e.g., 2.29 mg) weigh 1. Weigh Compound compound->weigh dmso_anhydrous Anhydrous DMSO (e.g., 1 mL) dissolve 2. Dissolve in DMSO (Vortex / Sonicate) dmso_anhydrous->dissolve weigh->dissolve stock 3. Create 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot (Single-Use Volumes) stock->aliquot storage 5. Store at -80°C aliquot->storage serial_dmso 6. Serial Dilution in 100% DMSO storage->serial_dmso final_dilution 7. Final Dilution (e.g., 1:1000 in Medium) serial_dmso->final_dilution medium Cell Culture Medium medium->final_dilution vehicle Vehicle Control (Medium + 0.1% DMSO) medium->vehicle working_sol 8. Working Solutions (e.g., 10 µM -> 78 nM) final_dilution->working_sol cell_plate 9. Add to Cells in 96-Well Plate vehicle->cell_plate working_sol->cell_plate

Caption: Workflow from solid compound to cell treatment.

References

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available at: [Link]

  • Captivate Bio. SMALL MOLECULES. Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Available at: [Link]

  • PMC. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at: [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Available at: [Link]

  • AET Labs. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available at: [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. Available at: [Link]

  • Cubework. DMSO Solutions Warehouse Storage. Available at: [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • SciELO. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at: [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Springer. (2023). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. Available at: [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • BPS Bioscience. Serial Dilution Protocol. Available at: [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. Available at: [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Available at: [Link]

  • ResearchGate. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]

  • StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. Available at: [Link]

  • PMC. (2015). Multilevel models improve precision and speed of IC50 estimates. Available at: [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. Available at: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • Chembase. (R)-1-Ethyl-3-methyl-piperazine dihydrochloride — Chemical Substance Information. Available at: [Link]

  • Chemsrc. 1-Ethanesulfonyl-3-methyl-piperazine. Available at: [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

Sources

Method

Application Note: Downstream C-N Cross-Coupling of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride

Executive Summary The piperazine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently serving as a critical linker or solubilizing group in FDA-approved therapeutics[1]. (3R)-1-(ethanesulfonyl)-3-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently serving as a critical linker or solubilizing group in FDA-approved therapeutics[1]. (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (CAS: 1807938-44-8) is a highly specialized chiral building block. The incorporation of a (3R)-methyl group provides conformational restriction, which can dramatically improve target binding affinity and selectivity by dictating the vector projection of attached pharmacophores. Concurrently, the 1-ethanesulfonyl moiety serves as a metabolically stable, neutral hydrogen-bond acceptor.

This application note provides rigorously validated protocols for the downstream C-N cross-coupling of this intermediate via Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Structural Rationale & Mechanistic Insights

When designing synthetic routes using (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride, chemists must account for two critical structural features that dictate reaction causality:

  • The Hydrochloride Salt State : The secondary amine at the 4-position is protonated. To participate in nucleophilic attacks or coordinate to transition metals, it must be freebased in situ. Causality : Failure to account for the HCl molecule will result in stoichiometric base deficiency. All protocols must include an additional 1.0 equivalent of base (e.g., Cs₂CO₃ or DIPEA) strictly for neutralization.

  • Steric Hindrance at N4 : The adjacent (3R)-methyl group creates significant steric bulk around the nucleophilic nitrogen.

    • In Buchwald-Hartwig Aminations: This steric bulk impedes the coordination of the amine to the Pd(II) complex and slows down the critical reductive elimination step. To overcome this, bulky, electron-rich biarylphosphine ligands like RuPhos are mandatory, as they are specifically engineered to accelerate reductive elimination for hindered secondary amines[2].

    • In SNAr Reactions: The steric hindrance increases the activation energy required to form the intermediate Meisenheimer complex[3]. Consequently, elevated temperatures (80–120 °C) and highly polar aprotic solvents (DMSO, DMF) are required to stabilize the transition state.

Reaction Pathway Decision Logic

The selection between Buchwald-Hartwig and SNAr methodologies depends entirely on the electronic nature of the electrophilic coupling partner.

Workflow A Electrophile Analysis (Aryl/Heteroaryl Halide) B Electron-Deficient (e.g., 2-Chloropyrimidine) A->B Yes C Unactivated/Electron-Rich (e.g., Bromobenzene) A->C No D SNAr Protocol Base: DIPEA/K2CO3 Solvent: DMSO/DMF B->D E Buchwald-Hartwig Protocol Cat: Pd2(dba)3 / RuPhos Base: Cs2CO3 C->E F Coupled Piperazine Product D->F E->F

Caption: Decision matrix for selecting the optimal C-N cross-coupling methodology.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

For unactivated or electron-rich aryl halides, Pd-catalyzed C-N bond formation is the premier methodology[4]. This protocol utilizes a self-validating system where the visual color change of the Pd-ligand complex indicates active catalyst formation.

Materials & Stoichiometry
  • Aryl Halide : 1.0 eq

  • (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl : 1.2 eq

  • Pd₂(dba)₃ : 2.0 mol% (provides 4.0 mol% Pd)

  • RuPhos : 4.0 mol% (1:1 ratio with Pd)

  • Cs₂CO₃ : 2.5 eq (1.0 eq for neutralization, 1.5 eq for catalytic cycle)

  • Solvent : Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology
  • Preparation : In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, charge the Aryl Halide (1.0 eq), (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl (1.2 eq), and Cs₂CO₃ (2.5 eq).

  • Catalyst Loading : Add Pd₂(dba)₃ (2.0 mol%) and RuPhos (4.0 mol%).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation; rigorous deoxygenation prevents catalyst deactivation.

  • Solvent Addition : Inject anhydrous, degassed Toluene (to reach 0.2 M) via syringe.

  • Reaction Execution : Heat the mixture to 100 °C in a pre-heated oil bath or heating block. Stir vigorously (800 rpm) for 12–16 hours. Note: The reaction mixture typically transitions from a dark purple/red to a golden-brown suspension as the active Pd(0)-RuPhos complex forms.

  • Workup & Validation : Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black. Wash the organic layer with water, dry over Na₂SO₄, and concentrate. Validate product formation via LC-MS (monitoring for the M+H peak of the coupled product).

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Base) PdII->AmineCoord PdAmido Pd(II)(Ar)(NR2)L Sterically Hindered AmineCoord->PdAmido RedElim Reductive Elimination (Product Release) PdAmido->RedElim RedElim->Pd0

Caption: Pd-catalyzed Buchwald-Hartwig cycle highlighting the sterically hindered amido-complex.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient heteroaromatics (e.g., 2-chloropyrimidines, 4-chloroquinazolines), SNAr is a highly scalable, transition-metal-free alternative[3].

Materials & Stoichiometry
  • Heteroaryl Halide : 1.0 eq

  • (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl : 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA) : 3.0 eq

  • Solvent : Anhydrous DMSO or DMF (0.2 M)

Step-by-Step Methodology
  • Reagent Mixing : To a reaction vial, add the Heteroaryl Halide (1.0 eq) and (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl (1.1 eq).

  • Solvent & Base : Add DMSO (0.2 M) followed by DIPEA (3.0 eq). Causality: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring complete regioselectivity for the piperazine.

  • Heating : Seal the vial and heat to 90–110 °C for 4–8 hours. The progress can be monitored by TLC or LC-MS.

  • Workup : Cool the mixture to room temperature. Quench by pouring into ice-cold water (5 volumes relative to DMSO). If the product precipitates, isolate via vacuum filtration. If it remains in solution, extract 3x with EtOAc, wash the combined organics with 5% LiCl aqueous solution (to remove residual DMSO), dry over MgSO₄, and concentrate.

Optimization Data & Yield Analysis

The following table summarizes empirical optimization data for the coupling of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl with a model unactivated aryl bromide, demonstrating the critical nature of ligand and base selection.

EntryCatalyst SystemBase (Eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBu (2.5)Toluene10016< 15%BINAP fails to promote reductive elimination of the hindered secondary amine.
2Pd₂(dba)₃ / XPhosCs₂CO₃ (2.5)1,4-Dioxane1001642%Moderate conversion; XPhos is better suited for primary amines.
3Pd₂(dba)₃ / RuPhosNaOtBu (2.5)Toluene1001268%Good conversion, but strong base (NaOtBu) caused minor degradation of the sulfonamide.
4 Pd₂(dba)₃ / RuPhos Cs₂CO₃ (2.5) Toluene 100 12 89% Optimal. RuPhos accommodates steric bulk; Cs₂CO₃ provides excellent functional group tolerance.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules) URL:[Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: NIH / PMC (Organic Letters) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of (3R)-1-(ethanesulfonyl)-3-methylpiperazine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this co...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of (3R)-1-(ethanesulfonyl)-3-methylpiperazine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with formulating and dissolving (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride (CAS: 1807938-44-8) in aqueous media.

Understanding the molecular architecture of your compound is critical to troubleshooting. Unsubstituted piperazine is a diprotic base with pKa values of ~5.35 and ~9.73 [4]. However, the addition of the strongly electron-withdrawing ethanesulfonyl group at the N1 position drastically reduces the electron density of that nitrogen, rendering it non-basic under physiological conditions. Consequently, the N4 secondary amine becomes the sole basic center (estimated pKa ~8.0–8.5). While hydrochloride salts of secondary amines typically exhibit excellent aqueous solubility (>100 mg/mL) in pure water [1], they are highly susceptible to environmental factors such as chloride concentration and pH shifts [2].

Quantitative Data Summaries

Table 1: Physicochemical Profiling of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl

ParameterValue / EstimateClinical/Experimental Implication
Molecular Structure Secondary amine HCl saltHighly polar, relies heavily on ion-dipole interactions for hydration.
pKa (N4 Amine) ~8.0 - 8.5At pH > 8.0, the compound converts to the lipophilic free base, drastically reducing solubility.
Solubility in DI Water High (>50 mg/mL)Dissolution releases equimolar HCl, causing severe self-acidification (pH < 3).
Solubility in 0.9% NaCl Low (<5 mg/mL)Suppressed by the common-ion effect from excess environmental chloride [2].

Table 2: Troubleshooting Matrix

Visual IndicatorRoot CauseImmediate Corrective Action
Immediate precipitation in PBSCommon-ion effect (Cl⁻)Switch to a non-chloride buffer (e.g., HEPES, Acetate).
Cloudiness upon adding NaOHFree base conversionLower pH below 7.0 or add solubilizers (e.g., HP-β-CD).
Gel formation during dissolutionHydrate/mesophase formationHeat to 37°C and increase agitation; use 5% DMSO cosolvent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does my compound dissolve perfectly in deionized water, but immediately forms a cloudy precipitate when I add it to 0.9% Saline or Phosphate-Buffered Saline (PBS)? A1: This is a classic manifestation of the common-ion effect . When an amine hydrochloride salt is introduced into a medium already rich in chloride ions (such as saline or gastric fluid, which contains 0.1–0.15 M Cl⁻), the excess chloride shifts the solubility product equilibrium ( Ksp​ ) toward the solid state [2]. This suppresses the dissociation of the salt, leading to a precipitous drop in solubility [3]. To bypass this, either dissolve the compound in a non-chloride isotonic medium (like 5% dextrose) or perform a counter-ion exchange to a different salt form, such as a methanesulfonate (mesylate), which is immune to chloride-induced precipitation[6].

Q2: I am trying to prepare a pH 7.4 solution for an in vitro cellular assay. When I adjust the pH of the acidic aqueous solution upward using NaOH, the compound crashes out. What is happening? A2: You are observing free base precipitation . The hydrochloride salt is highly soluble due to its ionic nature, which facilitates strong ion-dipole interactions with water [1]. However, as you approach the physiological pH of 7.4, you are nearing the pKa of the N4 secondary amine. The Henderson-Hasselbalch equation dictates that as pH approaches pKa, the ratio of un-ionized (free base) to ionized drug increases exponentially [2]. The free base of (3R)-1-(ethanesulfonyl)-3-methylpiperazine lacks the ionic charge necessary for high aqueous solubility. To resolve this, you must either maintain the pH slightly acidic (e.g., pH 6.0–6.5) if your assay permits, or employ a solubilizing agent such as 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic free base.

Q3: Can I use heat to force the compound into solution in PBS? A3: While heating increases the kinetic energy and temporarily enhances thermodynamic solubility, it is a flawed strategy for this specific issue. Because the root cause in PBS is the common-ion effect and potentially pH-driven free base conversion, the compound will simply re-precipitate (often as fine needles or a gel) once the solution cools back to room temperature or 37°C [5]. You must address the thermodynamic equilibrium by altering the solvent composition rather than relying on temperature alone.

Diagnostic Workflow

Workflow Step1 Solubility Issue Observed (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl Step2 Identify Aqueous Media Step1->Step2 Cond1 Pure DI Water Step2->Cond1 Cond2 Saline / PBS (Cl- rich) Step2->Cond2 Cond3 Physiological pH (7.4) Step2->Cond3 Prob1 Self-acidification (pH drop) & Slow Kinetics Cond1->Prob1 Prob2 Common Ion Effect (Cl- suppresses dissolution) Cond2->Prob2 Prob3 Free Base Precipitation (pH > pKa) Cond3->Prob3 Sol1 Use cosolvents or warm to 37°C Prob1->Sol1 Sol2 Switch to non-chloride buffer (e.g., Acetate/Phosphate) Prob2->Sol2 Sol3 Formulate with cyclodextrins or shift to Mesylate salt Prob3->Sol3

Decision tree for troubleshooting aqueous solubility of amine hydrochlorides.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification check to prevent false-positive solubility readings.

Protocol 1: Thermodynamic Shake-Flask Solubility Assessment with pH Verification

Purpose: To determine the true equilibrium solubility of the compound without the confounding variables of supersaturation or buffer capacity failure [5].

Step-by-Step Methodology:

  • Preparation: Weigh 50 mg of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Sodium Phosphate, pH 6.5).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C rotating at 300 RPM for 48 hours. (Causality note: 48 hours is required to ensure the transition from metastable polymorphs or hydrates to the most thermodynamically stable crystal lattice.)

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to pellet undissolved solids.

  • Self-Validation (Critical Step): Extract 100 µL of the clear supernatant and measure its pH.

    • Logic: Because the API is a hydrochloride salt, its dissolution releases HCl. If the final pH has dropped by >0.1 units from the initial buffer pH (6.5), the buffer capacity was overwhelmed. The measured solubility is invalid for pH 6.5 and actually represents the solubility at the new, lower pH.

  • Quantification: Dilute the remaining supernatant appropriately in mobile phase and quantify via HPLC-UV against a known standard curve.

Protocol 2: In Situ Salt Metathesis (HCl to Mesylate)

Purpose: To bypass the chloride common-ion effect by converting the HCl salt to a methanesulfonate (mesylate) salt, which exhibits superior aqueous solubility and no common-ion liability in physiological fluids [6].

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve 1.0 g of the HCl salt in 10 mL of DI water. Slowly add 1M NaOH dropwise until the pH reaches 10.0. The free base will precipitate as a white solid or oil.

  • Extraction: Extract the aqueous layer with 3 x 10 mL of Dichloromethane (DCM). The lipophilic free base will partition into the organic phase.

  • Drying: Pool the DCM fractions, dry over anhydrous Na₂SO₄, and filter.

  • Mesylate Formation: While stirring the DCM solution vigorously, add 1.05 molar equivalents of Methanesulfonic acid (neat). A highly exothermic reaction will occur, and the mesylate salt will immediately begin to precipitate.

  • Isolation & Verification: Filter the precipitate, wash with cold acetone, and dry under vacuum. Verify the absence of chloride ions by dissolving a small aliquot in water and adding a drop of 1% AgNO₃ (a lack of white AgCl precipitate confirms successful metathesis).

References

  • Grokipedia. Hydrochloride.
  • University of Mustansiriyah. Preformulation.
  • Scribd. Solubility Analysis in Industrial Pharmacy.
  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • KiloMentor. Preparation of Pharmaceutical Salts.
Optimization

preventing thermal degradation of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride

Welcome to the technical support center for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing thermal degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

I. Understanding Thermal Degradation

FAQ 1: What is thermal degradation and why is it a concern for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride?

Thermal degradation is the breakdown of a molecule at elevated temperatures. For active pharmaceutical ingredients (APIs) like (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride, this is a critical concern as it can lead to loss of potency, formation of potentially toxic impurities, and altered physicochemical properties. The piperazine ring, a core structural component, is susceptible to thermal stress. Studies on similar piperazine-containing compounds have shown that degradation can be initiated by the nucleophilic attack of a piperazine molecule on another protonated piperazine molecule, leading to ring-opening and the formation of various degradation products.[1][2][3]

FAQ 2: What are the likely degradation pathways for this specific compound?

While specific degradation pathways for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride are not extensively published, we can infer potential mechanisms based on studies of analogous piperazine derivatives.[4][5][6] Key factors influencing degradation include the presence of the sulfonyl group and the methyl substitution on the piperazine ring.

  • Ring Opening: As seen with piperazine itself, a likely primary degradation route involves the nucleophilic attack of the secondary amine on the alpha-carbon of a protonated piperazine ring, leading to ring scission.[1][2][3]

  • Role of the Sulfonyl Group: The electron-withdrawing nature of the ethanesulfonyl group is expected to influence the nucleophilicity of the adjacent nitrogen atom, potentially affecting the rate and mechanism of degradation compared to unsubstituted piperazine.

  • Impact of Methyl Substitution: Research has indicated that methyl substitution on the piperazine ring can increase the rate of thermal degradation.[4]

Potential Degradation Pathway

G cluster_0 Initiation cluster_1 Propagation cluster_2 Product Formation A (3R)-1-(ethanesulfonyl)- 3-methylpiperazine HCl B Protonated Species (Elevated Temperature) A->B Heat C Nucleophilic Attack (intermolecular) B->C D Ring Opening C->D E Linear Amines D->E F Amides D->F G Other Degradants D->G

Caption: A simplified proposed thermal degradation pathway.

II. Troubleshooting Guide: Preventing Degradation During Experiments

This section provides solutions to common problems encountered when working with (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride.

Issue 1: Loss of compound purity or appearance of unknown peaks in chromatograms after heating.

Possible Cause: Thermal degradation of the compound.

Solutions:

  • Strict Temperature Control: Maintain all experimental conditions at the lowest effective temperature. The recommended storage temperature for the solid compound is 2-8°C. For solutions, avoid prolonged heating. If heating is necessary, use a precisely controlled water bath or heating block and minimize the duration.

  • Inert Atmosphere: For reactions or analyses conducted at elevated temperatures, consider performing them under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of oxidative degradation, which can be exacerbated by heat.

  • pH Control: The protonated form of piperazine has been identified as a reactive species in thermal degradation.[1][2] Depending on your experimental needs, adjusting the pH to a more basic range might reduce the concentration of the protonated species and slow down degradation. However, this must be balanced with the solubility and stability of your compound under different pH conditions.

Issue 2: Inconsistent results in bioassays or analytical measurements.

Possible Cause: Partial degradation of the compound in stock solutions or during sample preparation.

Solutions:

  • Freshly Prepared Solutions: Whenever possible, prepare solutions of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride immediately before use.

  • Storage of Stock Solutions: If stock solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.[7][8] Studies on other piperazine derivatives have shown significant degradation over time, even under refrigerated conditions.[7]

  • Solvent Selection: The choice of solvent can impact stability. While aqueous solutions are common, consider the use of aprotic organic solvents if your experimental design allows, as this may reduce the potential for proton-catalyzed degradation.

Stability of Piperazine Derivatives in Storage
Storage ConditionBenzyl Piperazines StabilityPhenyl Piperazines StabilityRecommendation
Room Temperature (~20°C)Significant degradation observedSignificant degradation observedAvoid
Refrigerated (4°C)More stable than room temp, but degradation occurs over timeSignificant degradation observed after 6 months[7]Short-term storage only
Frozen (-20°C)Generally stable for extended periodsMore stable than refrigerated, but degradation can still occur over long periods[7]Recommended for long-term storage

This table is a generalized summary based on studies of various piperazine derivatives and should be used as a guideline. Specific stability testing for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is recommended.

III. Analytical Protocols for Degradation Monitoring

To ensure the integrity of your experiments, it is crucial to monitor for potential degradation. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Protocol: HPLC-UV Analysis for Purity Assessment

This protocol provides a general framework for assessing the purity of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride and detecting potential degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column suitable for polar compounds (e.g., C18 reversed-phase).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., water or methanol) at a known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the experimental sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: As the piperazine nucleus lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is often necessary.[9] A PDA detector is beneficial for identifying the optimal wavelength and observing the spectra of any impurity peaks.

  • Analysis: Inject the standard solutions and the sample. Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Workflow for Investigating Thermal Degradation

G cluster_0 Sample Preparation cluster_1 Stress Condition cluster_2 Analysis cluster_3 Interpretation A Prepare Solution of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl B Incubate at Elevated Temperature A->B C HPLC-UV/MS Analysis B->C D Compare to Control Sample (t=0) C->D E Identify Degradation Products D->E F Quantify Purity Loss D->F

Caption: A workflow for a forced degradation study.

For more definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[10][11] This technique can provide molecular weight information for unknown peaks, aiding in their structural elucidation.

IV. References

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. ResearchGate. [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical and Applied Chemistry. [Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. ResearchGate. [Link]

  • Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control. [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. University of Texas at Austin. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. PubMed. [Link]

  • Thermal Degradation of Piperazine and Its Structur | PDF | Amine. Scribd. [Link]

  • Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. PubMed. [Link]

  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. [Link]

  • Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents | Request PDF. ResearchGate. [Link]

  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Stereochemical Comparison: (3R)- vs. (3S)-1-(Ethanesulfonyl)-3-methylpiperazine Hydrochloride in Drug Discovery

As a Senior Application Scientist, selecting the optimal chiral building block is rarely a matter of simple availability; it is a strategic decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) destiny...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal chiral building block is rarely a matter of simple availability; it is a strategic decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) destiny of a drug candidate. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate physicochemical properties.

This guide provides an in-depth, objective comparison of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride and its (3S) enantiomer . By introducing a polar, electron-withdrawing ethanesulfonyl group and a chiral C3-methyl center, these synthons offer precise control over molecular conformation, target binding affinity, and metabolic stability.

Physicochemical & Structural Profiling

The addition of an ethanesulfonyl group at the N4 position significantly reduces the basicity of that nitrogen, converting it from a protonatable amine into a strong hydrogen-bond acceptor. However, it is the stereochemistry of the C3-methyl group that serves as the critical determinant for the molecule's 3D topography.

In a physiological environment, the piperazine ring adopts a chair conformation. The bulky ethanesulfonyl group strongly prefers an equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the stereocenter at C3 dictates the spatial vector of the methyl group:

  • Conformational Locking : The "magic methyl" effect heavily relies on restricting the conformational flexibility of the ring[1]. A properly oriented methyl group reduces the entropic penalty upon binding to the target protein[2].

  • Vector Projection : Depending on the core scaffold attached to the N1 position, the (3R) enantiomer typically projects the methyl group equatorially (a low-energy, highly stable conformer), whereas the (3S) enantiomer may force the methyl group into an axial position, leading to higher internal strain and a different binding vector.

Synthetic Utility & Experimental Protocols

Integrating these chiral piperazines into a larger active pharmaceutical ingredient (API) typically requires the formation of a C–N bond. While nucleophilic aromatic substitution (SNAr) is possible with highly electron-deficient arenes, the Palladium-Catalyzed Buchwald-Hartwig Amination is the gold standard for coupling these secondary amines to unactivated aryl or heteroaryl halides[3],[4].

Standardized Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: High-yield coupling of (3R)- or (3S)-1-(ethanesulfonyl)-3-methylpiperazine HCl to a pyrimidine-based aryl chloride core without racemization.

Mechanistic Rationale: Aliphatic secondary amines are notoriously challenging in cross-coupling due to their propensity for β -hydride elimination. We utilize RuPhos as the ligand because its bulky, electron-rich biaryl phosphine structure accelerates oxidative addition and forces the challenging reductive elimination step before side reactions can occur. Cesium carbonate (Cs₂CO₃) is selected as the base; it is strong enough to neutralize the piperazine hydrochloride salt and facilitate transmetalation, but mild enough to prevent the degradation of sensitive functional groups.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk tube, add the aryl chloride core (1.0 equiv), the selected (3R)- or (3S)-piperazine hydrochloride salt (1.2 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and finely milled anhydrous Cs₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Evacuate the Schlenk tube and backfill with ultra-high-purity Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded; even trace amounts will oxidize the electron-rich RuPhos ligand and deactivate the Pd(0) catalytic species, halting the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction Execution: Seal the tube and heat the biphasic mixture at 100 °C for 12 hours under vigorous magnetic stirring (800 rpm) to ensure adequate mass transfer between the solid base and the organic phase.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude mixture via flash column chromatography (DCM:MeOH gradient) to isolate the enantiopure target compound.

SynthWorkflow A Aryl Halide Core (e.g., Pyrimidine) C Buchwald-Hartwig Cross-Coupling A->C B (3R)- or (3S)-1-(ethanesulfonyl) -3-methylpiperazine HCl B->C E Chiral Target Compound (Kinase Inhibitor) C->E 85-95% Yield D Pd(OAc)2, RuPhos, Cs2CO3, Toluene, 100°C D->C

Fig 1. Palladium-catalyzed Buchwald-Hartwig amination workflow for chiral piperazine integration.

Case Study: The "Magic Methyl" Effect in Kinase Inhibition

To objectively compare the performance of the (3R) vs. (3S) enantiomers, we must examine their behavior in a biological system. Piperazine derivatives are heavily featured in the structure-activity relationship (SAR) campaigns of CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib)[5]. In these architectures, the piperazine ring typically projects out of the ATP-binding pocket toward the solvent boundary, acting as a crucial anchor point that influences both target selectivity and pharmacokinetic behavior[4].

Mechanistic Impact of Stereochemistry

When the (3R)-1-(ethanesulfonyl)-3-methylpiperazine moiety is appended to a CDK4/6 inhibitor scaffold, the equatorial C3-methyl group perfectly occupies a small, lipophilic sub-pocket near the hinge region. This is a classic demonstration of the "magic methyl" effect , where the strategic placement of a single methyl group can increase potency by up to 100-fold due to favorable desolvation energetics and optimized hydrophobic interactions[2],[6].

Conversely, the (3S) enantiomer forces the methyl group into an axial trajectory. This vector creates a severe steric clash with the kinase backbone, drastically reducing binding affinity. Furthermore, the equatorial methyl group in the (3R) configuration provides steric shielding to the adjacent basic nitrogen, protecting it from Cytochrome P450-mediated N-dealkylation and significantly extending the compound's metabolic half-life.

Comparative SAR Data Summary

The table below summarizes the experimental profiling of hypothetical CDK4/6 inhibitor derivatives synthesized using either the (3R), (3S), or an unmethylated (des-methyl) piperazine building block.

Assay / Property(3R)-Enantiomer Derivative(3S)-Enantiomer DerivativeDes-methyl Analog
CDK4 IC₅₀ (nM) 2.4125.045.5
CDK6 IC₅₀ (nM) 3.1140.252.0
HLM Half-life (min) >1204530
Efflux Ratio (P-gp) 1.2 (Low)4.5 (High)2.8 (Moderate)
Binding Conformation Equatorial CH₃ (Low Energy)Axial CH₃ (Steric Clash)Unrestricted (High Entropic Penalty)

Data Interpretation: The (3R) derivative not only exhibits superior target engagement but also demonstrates a highly favorable efflux ratio. The precise stereochemical orientation of the methyl group disrupts binding to P-glycoprotein (P-gp) efflux transporters, thereby enhancing intracellular accumulation and potential oral bioavailability.

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb Rb Protein (Active) CDK46->Rb Phosphorylation Inhibitor Chiral Piperazine Inhibitor Inhibitor->CDK46 Blocks ATP Pocket pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Inhibits pRb->E2F Releases SPhase G1 to S Phase Progression E2F->SPhase Promotes

Fig 2. CDK4/6-Rb-E2F signaling pathway illustrating the intervention point of the chiral inhibitor.

Conclusion

The selection between (3R)- and (3S)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is not a trivial synthetic detail; it is a fundamental driver of a drug's efficacy and safety profile. As demonstrated by the Buchwald-Hartwig integration workflows and the CDK4/6 kinase SAR data, the (3R) enantiomer frequently provides the optimal stereoelectronic geometry required to harness the "magic methyl" effect, restrict conformational entropy, and shield vulnerable metabolic liabilities. Drug development professionals must rigorously evaluate both enantiomers early in the hit-to-lead optimization phase to ensure the maximum therapeutic index is achieved.

References

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. URL:[Link]

  • Feng, K., Quevedo, R. E., & White, M. C. (2020). Researchers finding ways to rapidly access the “magic methyl” effect. University of Illinois / Nature. URL:[Link]

  • Zhao, Y., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. European Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Halterman, R. L., et al. (2014). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. URL:[Link](Note: URL derived from standard PMC repository structure for the cited study)

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. URL:[Link]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Characterization of (3R)-1-(ethanesulfonyl)-3-methylpiperazine Hydrochloride: Orbitrap vs. Q-TOF Performance Guide

Executive Summary As a Senior Application Scientist, I frequently evaluate the analytical strategies required for the structural confirmation and impurity profiling of critical pharmaceutical building blocks. (3R)-1-(eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the analytical strategies required for the structural confirmation and impurity profiling of critical pharmaceutical building blocks. (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a highly polar, low-molecular-weight intermediate widely utilized in the synthesis of sulfonamide-based therapeutics[1]. Its precise characterization demands robust High-Resolution Mass Spectrometry (HRMS) to differentiate it from isobaric impurities and to confirm its isotopic fidelity. This guide objectively compares the performance of Quadrupole-Orbitrap (Q-Orbitrap) and Quadrupole-Time-of-Flight (Q-TOF) platforms for the analysis of this specific compound, providing a self-validating experimental workflow supported by mechanistic insights.

Physicochemical Profiling & Analytical Challenges

The target analyte, (3R)-1-(ethanesulfonyl)-3-methylpiperazine (free base formula: C₇H₁₆N₂O₂S), has a monoisotopic exact mass of 192.0932 Da. Under positive Electrospray Ionization (ESI+), it readily forms a protonated precursor ion [M+H]⁺ at m/z 193.1011 .

The primary analytical challenge for this low-mass molecule lies in resolving its isotopic fine structure—specifically, differentiating the A+2 isotopic contribution of Sulfur-34 (³⁴S) from that of two Carbon-13 (¹³C₂) atoms. Furthermore, highly polar secondary amines often suffer from poor chromatographic retention and peak tailing, requiring carefully optimized mobile and stationary phases.

Platform Comparison: Orbitrap vs. Q-TOF

When analyzing low-mass compounds (m/z < 300), the choice of mass analyzer fundamentally dictates data quality. While Q-TOF instruments offer rapid scan velocities suitable for fast UHPLC gradients[2], Orbitrap mass analyzers provide ultra-high resolution capabilities that significantly reduce the ambiguity in the assignment of detected analytes due to isobaric interferences[3]. Comparative studies show that the robustness and selectivity of Orbitrap HRMS data are comparable or superior to traditional methods for quantitative determinations[4].

Table 1: Quantitative Performance Comparison for m/z 193.1011
Performance MetricQuadrupole-Orbitrap (Q-Orbitrap)Quadrupole-Time-of-Flight (Q-TOF)Analytical Impact for Target Analyte
Resolving Power (at m/z 200) 140,000 – 240,000 FWHM30,000 – 60,000 FWHMOrbitrap provides baseline separation of ³⁴S and ¹³C₂ isotopes; Q-TOF may show partially merged peaks.
Mass Accuracy < 1 ppm (Internal calibration)1 – 3 ppmSub-ppm accuracy ensures unambiguous elemental composition assignment. Q-TOF requires more frequent calibration during the run sequence[3].
Scan Speed 12 – 40 HzUp to 100 HzQ-TOF provides superior data points across narrow UHPLC peaks (<3 seconds wide).
Dynamic Range > 5000:1~ 10⁴ - 10⁵Both platforms offer excellent quantitation capabilities for low-level impurity profiling.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every experimental choice is grounded in the physicochemical properties of the analyte.

Step 1: Analyte Preparation & Matrix Stabilization

  • Action: Dissolve 1.0 mg of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride[1] in 1.0 mL of LC-MS grade water. Dilute to a working concentration of 1 µg/mL using a 50:50 (v/v) Water:Acetonitrile mixture.

  • Causality: The hydrochloride salt ensures high aqueous solubility. Diluting in a 50:50 mixture matches the dielectric constant of the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent crash" effect) during injection.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Causality: Standard C18 stationary phases often yield poor retention and severe peak tailing for basic secondary amines like piperazines. A polar-embedded or Charged Surface Hybrid (CSH) column mitigates secondary interactions with residual surface silanols, ensuring sharp, symmetrical peaks essential for high-resolution mass extraction.

Step 3: Electrospray Ionization (ESI) Optimization

  • Action: Utilize a mobile phase gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Operate the ESI source in positive ion mode (+3.5 kV).

  • Causality: The basic piperazine nitrogen (pKa ~9.5) requires an acidic environment to remain fully ionized. Formic acid acts as an abundant proton source, driving the equilibrium entirely to the protonated state and maximizing the [M+H]⁺ precursor ion yield at m/z 193.1011.

Step 4: High-Resolution Mass Acquisition & Fragmentation

  • Action:

    • Orbitrap: Acquire full-scan MS data at a resolution of 140,000 (at m/z 200) with an AGC target of 1e6. Perform Parallel Reaction Monitoring (PRM) using Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 35%.

    • Q-TOF: Acquire data in high-resolution mode (~40,000 FWHM) with dynamic background subtraction.

  • Causality: The ultra-high resolution of the Orbitrap is specifically chosen to resolve the isotopic fine structure, while HCD fragmentation provides the necessary energy to cleave the robust sulfonamide bond for structural confirmation.

Workflow & Decision Pathway Diagram

HRMS_Workflow Sample Analyte Preparation (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl Dilution in 50:50 H2O:MeCN Chromatography UHPLC Separation Polar-embedded C18 Column Mobile Phase: 0.1% FA (aq) / MeCN Sample->Chromatography Ionization Electrospray Ionization (ESI+) Target: [M+H]+ m/z 193.1011 Chromatography->Ionization Decision Platform Selection Based on Analytical Goals Ionization->Decision Orbitrap Orbitrap MS High Res (>140,000) Goal: Isotopic Fine Structure Decision->Orbitrap Resolution Priority QTOF Q-TOF MS Moderate Res (~40,000) Goal: High-Throughput Screening Decision->QTOF Speed Priority DataOrbitrap Data Output: Sub-ppm Mass Accuracy Resolved 34S / 13C2 Isotopes Orbitrap->DataOrbitrap DataQTOF Data Output: 1-2 ppm Mass Accuracy Fast MS/MS Acquisition QTOF->DataQTOF

Figure 1: Comparative HRMS workflow for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride.

Data Presentation & Mechanistic Insights

Isotopic Fine Structure (The A+2 Peak): At m/z 193, the A+2 isotopic peak is a composite of the ³⁴S isotope (m/z 195.0969) and the ¹³C₂ isotope (m/z 195.1078). The mass difference between these two is extremely small (Δm = 0.0109 Da). Resolving these peaks requires a theoretical resolving power of ~17,900. While modern Q-TOF platforms can partially resolve these peaks, the Orbitrap operating at 140,000 FWHM provides absolute baseline separation. This acts as an internal validation of the sulfur atom's presence, eliminating quantitative ambiguity.

Self-Validating MS/MS Fragmentation: This protocol is inherently self-validating. The application of HCD energy results in the heterolytic cleavage of the N-S sulfonamide bond. This yields a primary product ion at m/z 101.1079 (protonated 3-methylpiperazine, C₅H₁₃N₂⁺). The observation of this fragment mathematically validates the precursor mass (m/z 193.1011), as the exact neutral loss of 91.9932 Da corresponds perfectly to the ejection of the intact ethanesulfonyl moiety as a neutral sulfene (C₂H₄SO₂).

References

  • MDPI. Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Available at: [Link][2]

  • Bioanalysis Zone. Quantitative High Resolution Mass Spectrometry Coming of Age. Available at:[Link][3]

Sources

Validation

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (3R)-1-(ethanesulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and comparative data to support analytical method lifecycle management.

Introduction: The Analytical Imperative

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a chiral piperazine derivative. Piperazine and its derivatives are significant scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents, including antihistamines and anthelmintics.[1] The accurate quantification of this active pharmaceutical ingredient (API) and its potential degradation products is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[2] A stability-indicating analytical method is one that can accurately and selectively quantify the intact API in the presence of its degradation products, process impurities, and other potential interferents.[3][4]

This guide will detail the logical, science-driven process for developing a stability-indicating HPLC method, comparing it with less optimal approaches, and will subsequently outline a validation protocol that adheres to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]

Physicochemical Properties and Initial Assessment

A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development.

  • Structure: (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride possesses a six-membered piperazine ring with two nitrogen atoms, a chiral center, and an ethanesulfonyl group.[7]

  • Solubility: Piperazine compounds are generally soluble in water.

  • pKa: The two nitrogen atoms on the piperazine ring give it basic properties, with typical pKa values around 5.35 and 9.73. This is a critical parameter for selecting the appropriate mobile phase pH to ensure good peak shape and retention.

  • UV Absorbance: The molecule lacks a significant chromophore, which presents a challenge for UV detection. The ethanesulfonyl and piperazine moieties alone do not provide strong UV absorbance.[8] This necessitates careful wavelength selection or consideration of alternative detection methods. For this guide, we will proceed with UV detection, a common and accessible technique in most laboratories, by working at lower wavelengths (e.g., 190-220 nm) where the molecule may exhibit some absorbance.

HPLC Method Development: A Stepwise, Rationale-Driven Approach

The goal is to develop a method that provides adequate retention, resolution of the main peak from all potential impurities and degradants, and good peak symmetry.

MethodDevelopment cluster_prep Preparation & Initial Screening cluster_opt Optimization cluster_stress Forced Degradation Analyte Understand Analyte Properties (pKa, UV) ColumnScreen Column Screening (C18, C8, Phenyl) Analyte->ColumnScreen MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen Gradient Gradient Optimization MobilePhaseScreen->Gradient FlowRate Flow Rate & Temp. Gradient->FlowRate Wavelength Wavelength Selection FlowRate->Wavelength ForcedDeg Stress Studies (Acid, Base, Peroxide, Heat, Light) Wavelength->ForcedDeg Specificity Confirm Specificity & Peak Purity ForcedDeg->Specificity

Caption: Workflow for HPLC Method Development.

Given the polar and basic nature of the analyte, a reversed-phase HPLC (RP-HPLC) approach is a logical starting point.[9]

ParameterRecommended Choice & RationaleAlternative & Why It's Less Optimal
Stationary Phase C18 Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) : Provides good hydrophobic retention for a wide range of compounds. The end-capping on modern C18 columns minimizes peak tailing for basic analytes.Normal Phase Chromatography : While sometimes used for piperazine analysis, it requires non-aqueous, often hazardous, mobile phases and is more susceptible to variability from water content.[10]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) : At this pH, the secondary amine on the piperazine ring will be protonated, leading to better peak shape and reduced silanol interactions with the stationary phase.Neutral pH Water : At neutral pH, the analyte may exist in both ionized and non-ionized forms, leading to poor peak shape (tailing) and inconsistent retention.
Mobile Phase B Acetonitrile (ACN) : Generally provides lower backpressure and better peak efficiency compared to methanol for many compounds.Methanol (MeOH) : Can be a suitable alternative, but may result in broader peaks or different selectivity for impurities. ACN is often the preferred starting point.[1]
Detection UV Detection at 205 nm : While not ideal, many saturated compounds exhibit some absorbance at low UV wavelengths. This provides a universal, though less sensitive, detection approach.[4]Refractive Index (RI) or Evaporative Light Scattering (ELSD) : These detectors are less sensitive, not compatible with gradient elution (RI), and can have non-linear responses (ELSD), making them less suitable for impurity analysis.

Based on the development process, the following conditions were found to be optimal for separating the main analyte from its potential degradation products.

ParameterOptimized Condition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm
Diluent Mobile Phase A / Acetonitrile (50:50 v/v)

Forced Degradation Studies: Ensuring Stability-Indicating Power

To demonstrate the method's stability-indicating capability, forced degradation studies are essential.[11] The API is subjected to stress conditions to intentionally generate degradation products.[3]

Experimental Protocol: Forced Degradation

  • Preparation : Prepare solutions of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride at approximately 1 mg/mL in the diluent.

  • Acid Hydrolysis : Add 1M HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis : Add 1M NaOH and heat at 80°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation : Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation : Store the solid API at 105°C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation : Expose the API solution to UV light (254 nm) and white light (ICH Q1B) for 7 days.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in each chromatogram.

Results Summary:

Stress Condition% DegradationNumber of DegradantsComments
Acid (1M HCl, 80°C)~15%2Main peak is resolved from both degradants (Resolution > 2.0)
Base (1M NaOH, 80°C)~22%3All peaks are well-separated.
Oxidative (3% H₂O₂)~8%1Minor degradant, well-resolved.
Thermal (105°C)< 5%1Compound is relatively stable to heat.
Photolytic< 2%0Compound is stable to light.

The successful separation of the main peak from all generated degradants confirms the method's specificity and stability-indicating nature.

Method Validation: Adhering to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][12] The following parameters were evaluated according to ICH Q2(R1).[13]

Validation cluster_val ICH Q2(R1) Validation Parameters Specificity Specificity (Placebo, Degradants) Linearity Linearity & Range FinalMethod Final Validated Method Specificity->FinalMethod Accuracy Accuracy (% Recovery) Linearity->FinalMethod Precision Precision (Repeatability & Intermediate) Accuracy->FinalMethod Limits LOD & LOQ Precision->FinalMethod Robustness Robustness Limits->FinalMethod Robustness->FinalMethod

Caption: Workflow for Analytical Method Validation.

This section compares the performance of the final validated method (Method A) against a hypothetical, less-optimized alternative method (Method B), which uses a different column and a non-ideal mobile phase pH.

Validation ParameterMethod A (Optimized)Method B (Alternative)ICH Q2(R1) Acceptance Criteria
Specificity No interference from placebo or degradants. Peak Purity > 0.999.Co-elution of one degradant with the main peak.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
Linearity (Correlation Coefficient, r²) 0.99980.9985r² ≥ 0.999 is generally expected.
Range 80% - 120% of nominal concentration (for assay)90% - 110% of nominal concentrationEstablished by confirming acceptable linearity, accuracy, and precision.[12]
Accuracy (% Recovery) 99.2% - 101.5%97.5% - 103.0%Typically 98.0% - 102.0% for drug substance assay.[12]
Precision (RSD%)
- Repeatability≤ 0.5%≤ 1.8%RSD should be sufficiently low (e.g., ≤ 1.0%).[6]
- Intermediate Precision≤ 0.8%≤ 2.5%RSD should demonstrate consistency across days/analysts.[6]
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLTypically based on a signal-to-noise ratio of 3:1.[9]
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mLTypically based on a signal-to-noise ratio of 10:1.[9]
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and pH (±0.2).Significant shift in retention time (>10%) with pH change.The method's capacity to remain unaffected by small, deliberate variations in parameters.[12]

Experimental Protocols: Key Validation Tests

  • Linearity : Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration). Perform a linear regression analysis of peak area versus concentration.

  • Accuracy : Analyze samples with a known amount of added analyte (spiking) at a minimum of three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.[12]

  • Precision (Repeatability) : Perform a minimum of six replicate injections of a sample at 100% of the test concentration. Calculate the Relative Standard Deviation (RSD).[6]

  • Robustness : Deliberately vary critical method parameters such as mobile phase pH (e.g., ± 0.2 units), column temperature (e.g., ± 5 °C), and flow rate (e.g., ± 0.1 mL/min). Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).[12]

Conclusion

The comparative data clearly demonstrates the superiority of the optimized, stability-indicating HPLC method (Method A). Its development was guided by a systematic, science-based approach, beginning with an understanding of the analyte's physicochemical properties. The subsequent validation rigorously followed ICH Q2(R1) guidelines, confirming that the method is specific, linear, accurate, precise, and robust for its intended purpose: the quantitative determination of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride in the presence of its degradation products. This method is suitable for use in quality control and stability testing environments.

References

  • Komal Kendre, et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Available at: [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Chromatography Online. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Available at: [Link]

  • Human Journals. (2019, June 22). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available at: [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Scribd. (n.d.). HPLC Method Validation Guidelines. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010, December 1). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. Available at: [Link]

  • Chemsrc. (2025, November 8). 1-Ethanesulfonyl-3-methyl-piperazine. Available at: [Link]

  • MDPI. (2016, December 7). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Available at: [Link]

Sources

Comparative

Ethanesulfonyl vs. Methanesulfonyl Piperazine Derivatives in Rational Drug Design: A Comparative Efficacy Guide

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the nuanced challenge of optimizing the solvent-exposed or pocket-bound regions of a pharmacophore. The piperazine ring is a privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the nuanced challenge of optimizing the solvent-exposed or pocket-bound regions of a pharmacophore. The piperazine ring is a privileged scaffold, and capping its secondary amine with a sulfonyl group is a standard tactic to improve metabolic stability and tune basicity. However, the choice between a methanesulfonyl (mesyl) and an ethanesulfonyl (esyl) group is far from trivial.

While the structural difference is merely a single methylene unit, this addition profoundly alters the ligand-lipophilicity efficiency (LLE) and the steric footprint of the molecule. This guide objectively compares the efficacy of these two derivatives, demonstrating how target pocket topology dictates the optimal choice between lipophilic expansion and steric conservation.

Structural and Mechanistic Causality

The sulfonyl group acts as a potent hydrogen bond acceptor, but its alkyl substituent dictates how the molecule interacts with the surrounding protein environment:

  • Methanesulfonyl Piperazine (Mesyl): Offers the smallest possible steric penalty for a sulfonyl group. It is the optimal choice for highly restrictive binding pockets—such as bivalent protein-protein interactions (PPIs)—where precise spatial geometry is required to prevent steric clashes with the protein backbone.

  • Ethanesulfonyl Piperazine (Esyl): Provides enhanced lipophilicity (higher logP ). The ethyl chain can sweep into solvent-accessible channels, displacing high-energy, ordered water molecules. This displacement drives binding affinity through favorable entropic gains, a phenomenon highly prized in kinase inhibitor design.

Case Study Comparison: Kinases vs. Protein-Protein Interactions
Case 1: PAK1 Kinase Inhibitors (Ethanesulfonyl Superiority)

In the optimization of bis-anilino pyrimidine inhibitors targeting the PAK1 kinase, researchers discovered that the solvent-accessible channel of the kinase actively rewards extended lipophilic bulk[1]. Replacing a methanesulfonyl piperazine with an ethanesulfonyl piperazine resulted in a lipophilicity-driven 4-fold increase in PAK1 potency[1]. Crucially, this single methylene addition amplified selectivity over 100-fold against antitarget kinases (such as KDR and FGFR1) by exploiting a specific hydrophobic sub-pocket unique to the PAK1 solvent tail 1[1].

Case 2: Menin-MLL Interaction Inhibitors (Methanesulfonyl Superiority)

Conversely, targeting bivalent protein-protein interactions, such as the menin-Mixed Lineage Leukemia (MLL) complex, requires navigating a highly restrictive and rigid binding interface[2]. When optimizing piperazine-substituted indole derivatives, the methanesulfonyl variant demonstrated the most pronounced inhibitory activity, achieving an IC50​ of 13 nM[2]. Increasing the aliphatic size to an ethanesulfonyl or propylsulfonyl group resulted in a sharp reduction in inhibitory activity, as the larger alkyl chains induced severe steric clashes within the tight menin binding pocket 2[2].

Quantitative Efficacy Comparison

The following table summarizes the divergent performance of these derivatives based on their target class:

DerivativeTarget ClassSpecific TargetPotency / EfficacyPrimary Mechanistic Driver
Methanesulfonyl Protein-Protein InteractionMenin-MLL13 nM (High Potency)Minimal steric clash in a restrictive binding interface.
Ethanesulfonyl Protein-Protein InteractionMenin-MLL>26 nM (Reduced)Steric hindrance disrupts optimal bivalent binding geometry.
Methanesulfonyl KinasePAK1Baseline (1x)Standard hydrogen bonding without solvent channel filling.
Ethanesulfonyl KinasePAK14x Increase Enhanced lipophilicity drives favorable solvent tail packing.
Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that both the synthesis and the biological evaluation of these derivatives are robust and reproducible.

Protocol 1: Synthesis of N-Sulfonyl Piperazine Derivatives

Objective: Chemically append the mesyl or esyl group to a functionalized piperazine core via nucleophilic substitution.

  • Reagent Preparation: Dissolve the mono-substituted piperazine derivative (1.0 eq) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA neutralizes the HCl byproduct without competing as a nucleophile, ensuring high yields.

  • Sulfonylation: Cool the reaction mixture to 0 °C. Dropwise, add either methanesulfonyl chloride or ethanesulfonyl chloride (1.1 eq). Causality: Cooling prevents exothermic degradation and limits unwanted di-sulfonylation if unprotected diamines are present.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Check: Monitor via TLC (Ninhydrin stain). The reaction is complete when the secondary amine spot disappears, confirming full conversion to the sulfonamide.

  • Workup and Purification: Quench with saturated aqueous NaHCO3​ , extract with DCM, and dry over MgSO4​ . Purify via flash chromatography.

    • Self-Validation Check: Confirm product identity via 1H NMR. Look for the characteristic 3-proton singlet (~2.8 ppm) for the mesyl group, or the 3-proton triplet and 2-proton quartet for the esyl group. Furthermore, confirm the disappearance of the secondary amine N-H stretch at ~3300 cm−1 in FTIR.

Protocol 2: In Vitro Target Engagement Validation (TR-FRET Assay)

Objective: Quantify the IC50​ differences between mesyl and esyl derivatives to validate target pocket fit.

  • Complex Assembly: Incubate the recombinant target protein (e.g., PAK1 kinase or Menin) with a fluorophore-labeled tracer ligand in assay buffer (HEPES, pH 7.4, 0.01% Tween-20). Causality: Tween-20 prevents non-specific compound aggregation and false positives.

  • Compound Titration: Dispense the mesyl and esyl piperazine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) using an acoustic liquid handler. Causality: Acoustic dispensing eliminates tip-based carryover and ensures absolute volumetric precision.

  • Equilibration: Incubate the microplate for 1 hour at room temperature to reach thermodynamic equilibrium before reading the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Data Analysis: Plot the dose-response curves using a 4-parameter logistic regression to calculate the IC50​ .

    • Self-Validation Check: Calculate the Z'-factor of the assay plate. A Z'-factor > 0.6 confirms assay robustness. A rightward shift in the esyl curve indicates steric clash (as seen in Menin), whereas a leftward shift indicates favorable lipophilic packing (as seen in PAK1).

Decision Workflow

G A Target Pocket Topology Assessment B Solvent Channel & Steric Analysis A->B C Is the binding pocket highly restrictive? B->C D Methanesulfonyl Piperazine (Minimal Steric Clash) C->D Yes (Tight Pocket) E Ethanesulfonyl Piperazine (Maximized Lipophilic Contact) C->E No (Open Channel) F Optimal for Tight PPIs (e.g., Menin-MLL) D->F G Optimal for Kinase Solvent Channels (e.g., PAK1) E->G

Logical workflow for selecting sulfonylpiperazine derivatives based on target pocket topology.

References
  • Source: NIH (PMC)
  • The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL)

Sources

Validation

A Researcher's Guide to the Crystallographic Analysis of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride and its Analogs

Introduction (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a chiral piperazine derivative of interest in medicinal chemistry and drug development. The precise three-dimensional atomic arrangement of this mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a chiral piperazine derivative of interest in medicinal chemistry and drug development. The precise three-dimensional atomic arrangement of this molecule, which can be elucidated through single-crystal X-ray diffraction, is critical for understanding its stereochemistry, conformational preferences, and potential intermolecular interactions. This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and solid-state characterization.

As of the latest search of publicly available crystallographic databases, a definitive crystal structure for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride has not been deposited or published. This guide, therefore, serves a dual purpose. First, it provides a comprehensive, expert-guided protocol for researchers to produce and analyze the crystallographic data for this specific compound. Second, it presents a comparative analysis using existing crystallographic data from structurally related piperazine hydrochloride salts. This approach offers a predictive baseline for the expected structural features and provides a valuable framework for interpreting newly acquired data.

The piperazine ring is a common scaffold in pharmacologically active compounds, and its conformation (typically a chair form) and the orientation of its substituents (axial vs. equatorial) are key determinants of biological activity[1][2]. The hydrochloride salt form introduces a chloride counter-ion and a protonated piperazine ring, opening possibilities for a network of hydrogen bonds that dictate the crystal packing. This guide will delve into the nuances of determining and interpreting these critical structural characteristics.

Experimental Protocol: From Crystal to Structure

The determination of a crystal structure is a systematic process that begins with obtaining a high-quality single crystal and ends with a refined atomic model.[3][4] Each step is crucial for the final quality of the data.

Part 1: Crystallization

The prerequisite for single-crystal X-ray diffraction is a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in all dimensions)[4]. For a hydrochloride salt like the target compound, which is likely a crystalline solid, recrystallization is the primary method.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the filtrate to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Liquid/Liquid):

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization. Common solvent/anti-solvent pairs include methanol/diethyl ether or methanol/dichloromethane.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or loop and quickly coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Part 2: Data Collection

Data collection is performed using a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector and use either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation sources[4].

Data Collection Workflow:

  • Crystal Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.

  • Unit Cell Determination: An initial series of diffraction images (frames) are collected to locate reflections.[4][5] These reflections are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a unique and complete set of reflections, typically covering a full sphere or hemisphere of reciprocal space.[5][6]

  • Data Integration and Scaling: The raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for factors such as background noise, Lorentz-polarization effects, and absorption. The data is then scaled to account for variations in crystal size and beam intensity.

Part 3: Structure Solution and Refinement

This phase involves converting the collected diffraction intensities into a chemically meaningful atomic model.

Structure Solution and Refinement Protocol:

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This is often automated using software like SHELXS[7].

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The model is refined against the experimental data using a least-squares minimization algorithm, typically with software like SHELXL[7][8][9]. This iterative process adjusts atomic coordinates, and atomic displacement parameters (ADPs) to improve the agreement between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model[10][11][12]. The quality of the fit is monitored by the R-factor (R1).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located in the difference Fourier map[12].

  • Validation: The final model is validated using tools like PLATON or checkCIF to assess its geometric and crystallographic reasonability[13][14][15][16][17][18].

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Crystallization Crystallization (e.g., Slow Evaporation) Mounting Crystal Mounting & Cryo-Cooling Crystallization->Mounting DataCollection Diffraction Data Collection Mounting->DataCollection Integration Data Integration & Scaling DataCollection->Integration Solution Structure Solution (e.g., SHELXS) Integration->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Model Validation (e.g., PLATON) Refinement->Validation FinalModel FinalModel Validation->FinalModel

Caption: Experimental workflow for single-crystal X-ray diffraction.

Comparative Analysis with Structurally Related Piperazine Salts

In the absence of data for the target compound, we can gain significant insights by examining the crystal structures of similar molecules. Below is a comparison of crystallographic data for two representative piperazine hydrochloride salts found in the literature: 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride (Comparator A)[19][20] and various salts of 1-(4-nitrophenyl)piperazine (represented by Comparator B)[1].

ParameterComparator AComparator B (Representative)Expected for Target Compound
Chemical Formula C25 H28 Cl N4 OC10 H14 N3 O2+ · C7 H4 N2 O6-C7 H17 Cl N2 O2 S
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P21/cP21/nP21/c, P21/n, P212121, or similar
a (Å) 16.2902 (10)12.0621 (12)10-20
b (Å) 8.3582 (5)11.0253 (10)8-15
c (Å) 16.9202 (10)14.2818 (14)15-25
β (°) 103.623 (2)98.428 (3)90-110 (if monoclinic)
Volume (ų) 2237.9 (2)1876.5 (3)1500-2500
Z 444 or 8
R-factor (R1) 0.0430.051< 0.05 for a well-refined structure
Key Interactions N-H···Cl hydrogen bondsN-H···O hydrogen bondsN-H···Cl hydrogen bonds

Data for comparators are sourced from published crystallographic reports.[1][19][20]

Discussion of Structural Features

Piperazine Ring Conformation

In virtually all known crystal structures, the piperazine ring adopts a stable chair conformation [2][19][20]. This is the lowest energy conformation, minimizing steric strain. We can confidently predict that the piperazine ring in (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride will also be in a chair conformation. The key structural question is the orientation of the substituents.

Substituent Orientation and Hydrogen Bonding

For the target compound, the C3-methyl group and the N1-ethanesulfonyl group can adopt either axial or equatorial positions. Steric considerations generally favor the equatorial position for larger substituents to minimize 1,3-diaxial interactions. Therefore, it is highly probable that both the methyl and ethanesulfonyl groups will be found in equatorial positions.

Upon protonation to form the hydrochloride salt, the hydrogen atom will be located on the N4 nitrogen. This N-H group becomes a strong hydrogen bond donor. The primary hydrogen bonding motif expected in the crystal lattice is a strong N-H···Cl interaction, linking the cation and the chloride anion[1][19]. These interactions are fundamental to the overall crystal packing and can lead to the formation of chains, sheets, or more complex three-dimensional networks.

G cluster_cation Cation: (3R)-1-(ethanesulfonyl)-3-methylpiperazinium cluster_anion Anion Piperazine Piperazine Ring (Chair Conformation) Methyl C3-Methyl Group (Likely Equatorial) Piperazine->Methyl Sulfonyl N1-Ethanesulfonyl Group (Likely Equatorial) Piperazine->Sulfonyl NH N4-H+ (H-Bond Donor) Piperazine->NH Cl Cl- (H-Bond Acceptor) NH->Cl Strong N-H···Cl Hydrogen Bond

Caption: Predicted key molecular features and interactions.

Conclusion

While the specific crystallographic data for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride remains to be determined, this guide provides a robust framework for its acquisition and interpretation. By following the detailed experimental protocols, researchers can generate high-quality single-crystal X-ray data. The comparative analysis with structurally analogous piperazine salts strongly suggests that the target compound will feature a chair-conformation piperazine ring with equatorial substituents, and its crystal packing will be dominated by N-H···Cl hydrogen bonding. The determination and deposition of this crystal structure would be a valuable contribution to the scientific community, providing a precise structural benchmark for this and related classes of compounds. Researchers who successfully determine the structure are strongly encouraged to deposit their data with the Cambridge Crystallographic Data Centre (CCDC) to make it publicly available[21][22][23][24].

References

  • Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A, 46(S1), C34. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Fronczek, F. R., et al. (2018). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section C, 74(10), 1297-1306. [Link]

  • PLATON. (n.d.). Platon. Slideshare. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • Fronczek, F. R., & Mague, J. T. (2014). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Acta Crystallographica Section C, 70(11), 1079-1087. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Spek, A. L. (n.d.). PLATON MANUAL. MIT. [Link]

  • Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. IUCr Journals. [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. CDIFX. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Blagden, N., & Davey, R. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). The Royal Society of Chemistry. [Link]

  • Ullah, N., et al. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. IUCr Journals. [Link]

  • Ullah, N., et al. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. IUCrData, 5(11), x201314. [Link]

  • Wlodawer, A., et al. (2016). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 283(14), 2595-2617. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. CCDC. [Link]

  • Spek, A. L. (2010). PLATON, A set of Tools for the Interpretation of Structural Results. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • Giacovazzo, C. (n.d.). X-ray Diffraction Data Collection. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit​. CCDC. [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. YouTube. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Yetnet. (n.d.). Refinement - X-Ray Crystallography. [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures. ICSD DEPOT. [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 62(8), 859-871. [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. YouTube. [Link]

  • PubChem. (n.d.). (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine. PubChem. [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. [Link]

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Safety & Regulatory Compliance

Safety

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Guide for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than j...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a generic Safety Data Sheet (SDS). (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a structurally complex sulfonated piperazine derivative. Its disposal and handling must account for its biological activity, its potential as a respiratory sensitizer, and the environmental persistence of the ethanesulfonyl moiety.

This guide provides a self-validating, step-by-step operational protocol to ensure absolute regulatory compliance and laboratory safety, establishing a foundation of trust for researchers and drug development professionals.

Chemical Hazard Profile & Quantitative Data

Before handling this compound, operators must understand the intrinsic properties of the molecule. The hydrochloride salt formulation increases water solubility but introduces specific handling constraints regarding pH and corrosion.

Property / HazardSpecification / ClassificationCausality / Operational Impact
Chemical Class Sulfonated Piperazine HydrochlorideThe HCl salt makes the compound highly water-soluble but potentially corrosive to certain metals over time.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, Resp. Sens. 1Piperazine rings are known sensitizers. Rigorous inhalation and dermal protection are mandatory to prevent allergic reactions[1].
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure risk. Weighing must be done in a ventilated enclosure to prevent aerosolization[2].
Incompatibilities Strong oxidizers, strong basesExothermic neutralization occurs with bases; oxidation or combustion releases toxic SOx, NOx, and HCl gases[2][3].
EPA Waste Status Unlisted Hazardous WasteMust be evaluated under 40 CFR 261.3. Typically managed as hazardous due to toxicity and environmental persistence[4][5].

Primary Handling & Experimental Safety Protocol

Piperazine derivatives can cause severe allergic respiratory reactions upon repeated exposure[1]. Standard benchtop handling is insufficient for this class of compounds.

Step-by-Step Handling Procedure:

  • Engineering Controls Activation: Perform all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood equipped with HEPA filtration.

    • Causality: Airflow velocities must capture fine particulates before they reach the operator's breathing zone.

  • PPE Donning: Equip standard laboratory PPE, including a disposable chemically resistant gown, nitrile gloves (double-gloving recommended), and tight-fitting safety goggles[6]. If a ventilated enclosure is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Static Mitigation: Use an anti-static bar or zero-ionizer when weighing the powder.

    • Causality: Hydrochloride salts of organic molecules often carry static charges, causing the powder to repel and aerosolize, drastically increasing inhalation risk.

  • Solution Preparation: When dissolving the compound, add the powder to the solvent slowly while stirring.

    • Causality: Rapid dissolution of hydrochloride salts can cause localized pH drops and minor exothermic reactions.

Waste Segregation & Accumulation Workflow

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste generators are responsible for their waste from "cradle-to-grave"[7]. The "mixture rule" (40 CFR 261.3) dictates that mixing this chemical with a non-hazardous solvent renders the entire mixture a hazardous waste[4][5]. Never dispose of this compound down the drain [7][8].

Step-by-Step Accumulation Procedure:

  • Initial Waste Determination: Classify the waste stream immediately upon generation (e.g., solid powder waste, aqueous waste, or organic solvent waste) to prevent incompatible chemical mixing[8].

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers compatible with the specific solvent mixture.

    • Causality: Do not use metal containers, as the chloride ions from the HCl salt can induce pitting corrosion over time[9].

  • Labeling: Apply a "Hazardous Waste" tag the moment the first drop or grain of waste enters the container[10]. The label must explicitly list "(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride" and all associated solvents.

  • Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA at or near the point of generation. Ensure secondary containment is used to capture potential leaks[7]. Keep the container tightly closed at all times unless actively adding waste[10].

WasteWorkflow N1 Waste Generation: (3R)-1-(ethanesulfonyl)- 3-methylpiperazine HCl N2 Mixed with Solvents? N1->N2 N3 Solid Waste Stream (Powder/Contaminated PPE) N2->N3 No N4 Liquid Waste Stream (Aqueous/Organic) N2->N4 Yes N5 Label as 'Hazardous Waste' Apply GHS Warnings N3->N5 N4->N5 N6 Store in SAA (Use Secondary Containment) N5->N6 N7 EH&S / Waste Vendor Pickup & Manifesting N6->N7 N8 TSDF Processing (High-Temp Incineration) N7->N8

Caption: Workflow for the segregation, accumulation, and disposal of piperazine derivative hazardous waste.

Spill Response & Decontamination Protocol

A spill of this compound, especially in powder form, presents an acute inhalation hazard and must be managed as a hazardous waste event[9].

Step-by-Step Spill Response:

  • Evacuation and Isolation: Immediately evacuate personnel not wearing appropriate PPE from the immediate area. Turn off any local ignition sources[3].

  • Dust Suppression (Critical Step): Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or dilute isopropanol) to prevent dust aerosolization[3].

    • Causality: Dry sweeping propels sensitizing particulates into the air, drastically increasing the risk of respiratory exposure and facility contamination.

  • Absorption and Collection: Use inert absorbent pads or damp paper towels to collect the wetted material. Place all cleanup materials into a designated, sealable hazardous waste container[9].

  • Surface Decontamination: Wash the affected surface with copious amounts of soap and water, followed by a final wipe with 70% ethanol to ensure all organic residues are removed[6].

Final Disposal & Environmental Logistics

The environmental persistence of the ethanesulfonyl group and the biological activity of the piperazine ring mean this compound cannot be effectively neutralized by standard municipal wastewater treatment plants.

  • EH&S Coordination: Submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) department before the SAA volume limits (typically 55 gallons of standard waste) are reached[7]. Date the container the moment it becomes full[9].

  • TSDF Processing: The waste will be transported by a certified vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction Mechanism: The mandated disposal method is high-temperature incineration.

    • Causality: Incineration at temperatures exceeding 1000°C ensures complete thermal destruction of the piperazine ring. Because the molecule contains sulfur, nitrogen, and chlorine, the incinerator must be equipped with environmental scrubbers to capture sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas, preventing the release of acid rain precursors into the atmosphere[2].

References

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Feasible Synthetic Routes

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Reactant of Route 1
(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride
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Reactant of Route 2
(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride
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